N-Cbz-nortropine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYOOOSGBBQPJ-PBWFPOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of N-Cbz-nortropine?
This technical guide provides a detailed overview of the chemical properties of N-Cbz-nortropine, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a compilation of available data and predicted properties to serve as a comprehensive resource.
Chemical and Physical Properties
This compound, with the IUPAC name benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is a derivative of nortropine, a tropane alkaloid. The carboxybenzyl (Cbz) protecting group on the nitrogen atom modifies its chemical reactivity and physical properties, making it a useful intermediate in organic synthesis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | [2] |
| Molecular Weight | 261.32 g/mol | [2] |
| Melting Point | 124 °C | [3] |
| Boiling Point (Predicted) | 416.4 ± 45.0 °C | [3] |
| Density (Predicted) | 1.248 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.78 ± 0.20 | [3] |
| logP (Predicted) | 2.24880 | [3] |
Solubility and Stability
The Cbz (carboxybenzyl) protecting group is known to be stable under a variety of conditions but can be cleaved by catalytic hydrogenation, strong acids, or strong bases. This reactivity is a key aspect of its utility in multi-step organic syntheses.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. Therefore, this section provides predicted spectroscopic data with interpretations based on the known chemical structure.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound would show distinct signals for each of the 15 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
Predicted Chemical Shift Ranges:
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~155 |
| Aromatic (C₆H₅) | 127-137 |
| Methylene of Benzyl (-CH₂-Ph) | ~67 |
| Carbons adjacent to Nitrogen (C1, C5) | ~53 |
| Carbon bearing Hydroxyl group (C3) | ~65 |
| Other Aliphatic Carbons | 25-40 |
Predicted Infrared (IR) Spectrum
The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Key Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3600-3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium |
| C=O Stretch (carbamate) | 1700-1670 | Strong |
| C=C Stretch (aromatic) | 1600-1450 | Medium |
| C-O Stretch (alcohol) | 1250-1050 | Strong |
| C-N Stretch (carbamate) | 1250-1190 | Medium |
Predicted Mass Spectrum
The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 261. The fragmentation pattern would likely involve the loss of the benzyl group, the carbamate group, and other characteristic fragments of the nortropane skeleton.
Predicted Key Fragments (m/z):
-
261: Molecular ion (M⁺)
-
170: [M - C₇H₇]⁺ (loss of benzyl radical)
-
124: [M - C₈H₇O₂]⁺ (loss of Cbz group)
-
91: [C₇H₇]⁺ (benzyl or tropylium cation)
Experimental Protocols
Synthesis of this compound from Nortropine
This protocol describes a general procedure for the N-protection of nortropine.
Materials:
-
Nortropine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Suspend nortropine hydrochloride in the anhydrous solvent.
-
Add the base to neutralize the hydrochloride and free the amine.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by adding water or saturated sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity and Biological Context
The chemical reactivity of this compound is primarily dictated by the nortropane skeleton, the hydroxyl group, and the Cbz-protected nitrogen. The hydroxyl group can undergo oxidation to the corresponding ketone (N-Cbz-nortropinone) or esterification. The Cbz group, as mentioned, can be removed under specific conditions to yield the free secondary amine of nortropine, allowing for further functionalization at the nitrogen atom.
The biological activity of this compound itself has not been extensively studied. However, the nortropane scaffold is a key structural feature in a wide range of biologically active molecules, including neurotransmitter reuptake inhibitors and muscarinic receptor antagonists. Therefore, this compound serves as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications.
Visualization of Chemical Relationships
The following diagrams illustrate the synthesis of this compound and its relationship to the broader class of tropane alkaloids.
Caption: Synthesis of this compound and its structural relationship to tropane alkaloids.
Safety Information
This compound should be handled with care in a laboratory setting. While specific toxicity data is not available, it is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
N-Cbz-Nortropine: A Technical Guide for Researchers
CAS Number: 92652-76-1
Synonyms: 3-Hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid benzyl ester, 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-, phenylMethyl ester, Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, N-Benzyloxycarbonyl Nortropine.[1]
This technical guide provides an in-depth overview of N-Cbz-nortropine, a key intermediate in the synthesis of various tropane alkaloids and their analogs. Tropane alkaloids are a class of bicyclic organic compounds with significant applications in pharmaceutical development, particularly for neurological disorders. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data and experimental protocols.
Chemical and Physical Properties
This compound, with the molecular formula C15H19NO3, possesses a molecular weight of 261.32 g/mol . The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C15H19NO3 | Synthonix |
| Molecular Weight | 261.32 g/mol | Synthonix |
| CAS Number | 92652-76-1 | Synthonix |
| Purity | >98% | Synthonix |
| SMILES | O=C(N1C2CC(O)CC1CC2)OCC3=CC=CC=C3 | Synthonix |
| MDL Number | MFCD18883099 | Synthonix |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reduction of its corresponding ketone precursor, N-Cbz-nortropinone. A common and effective method for this transformation is the use of sodium borohydride (NaBH4) in an alcoholic solvent.
Synthesis of N-Cbz-Nortropinone (Precursor)
The precursor, N-Cbz-nortropinone, can be synthesized from nortropinone hydrochloride and benzyl chloroformate.
Experimental Protocol:
-
To a solution of nortropinone hydrochloride in a suitable solvent, add a base such as triethylamine or sodium bicarbonate.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove salts and other water-soluble impurities.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Cbz-nortropinone.
-
The crude product can be further purified by column chromatography or recrystallization.
Reduction of N-Cbz-Nortropinone to this compound
The reduction of the ketone functionality in N-Cbz-nortropinone to a hydroxyl group yields this compound.
Experimental Protocol:
-
Dissolve N-Cbz-nortropinone in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH4) portion-wise to the stirred solution. The amount of NaBH4 should be in molar excess to ensure complete reduction.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH4.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The nortropane scaffold is a key structural feature in compounds that interact with the central nervous system.
Derivatives of nortropane have been extensively studied for their ability to modulate the activity of dopamine (DAT) and serotonin (SERT) transporters.[2][3] Inhibition of these transporters is a key mechanism of action for many antidepressant and anti-anxiety medications. The Cbz protecting group on the nitrogen atom allows for selective modification at other positions of the nortropane ring system before its removal to yield the free amine, which can then be further functionalized.
Synthetic Workflow
The following diagram illustrates the general synthetic pathway from nortropine to N-substituted nortropine derivatives, highlighting the role of this compound as a key intermediate.
Caption: Synthetic pathway for N-substituted nortropine derivatives.
This in-depth technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. The provided data and protocols are intended to facilitate further research and application of this versatile synthetic intermediate.
References
Physical and chemical properties of N-Cbz-nortropine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of N-Cbz-nortropine, a key intermediate in the synthesis of various tropane alkaloids and other neurologically active compounds. This document consolidates available data on its properties, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation.
Core Physical and Chemical Properties
This compound, also known as N-Benzyloxycarbonyl nortropine, is a carbamate-protected derivative of nortropine. The carboxybenzyl (Cbz) protecting group allows for selective reactions at other positions of the nortropine scaffold. While comprehensive experimental data for this compound is limited in publicly accessible literature, the following tables summarize the available and predicted information.
Table 1: Physical Properties of this compound
| Property | Value | Source/Notes |
| Appearance | White to off-white solid | [1] |
| Melting Point | 124 °C | Supplier Data |
| Boiling Point | 416.4 ± 45.0 °C | Predicted |
| Solubility | Soluble in many organic solvents such as chloroform, methanol, dimethyl sulfoxide, and N,N-dimethylformamide. Poorly soluble in water. | Based on data for the analogous N-Cbz-nortropinone[2] |
| Storage | 2-8°C in a refrigerator is recommended.[1] | Standard for carbamate-protected amines |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₁₅H₁₉NO₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| CAS Number | 92652-76-1, 109840-91-7 | Multiple sources list both CAS numbers |
| ¹H NMR Spectrum | No experimental data found. Predicted shifts would show characteristic signals for the nortropine scaffold, the benzylic protons of the Cbz group (~5.1 ppm), and the aromatic protons (~7.3 ppm). | --- |
| ¹³C NMR Spectrum | No experimental data found. | --- |
| IR Spectrum | No experimental data found. Expected characteristic peaks would include a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹), O-H stretch for the alcohol (~3200-3600 cm⁻¹), and C-H stretches for the aliphatic and aromatic portions. | --- |
| Mass Spectrum | No experimental data found. Expected m/z for [M+H]⁺ would be approximately 262.14. | --- |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be logically achieved in a two-step process starting from nortropine. The first step involves the protection of the secondary amine with a carboxybenzyl group, followed by the purification of the product. An alternative, and often more practical, route involves the synthesis of N-Cbz-nortropinone followed by the stereoselective reduction of the ketone.
Step 1: N-Protection of Nortropine
This procedure is based on standard protocols for the Cbz protection of amines.[3]
-
Reaction Setup: Dissolve nortropine in a suitable solvent system, such as a mixture of tetrahydrofuran and water (2:1).
-
Base Addition: Add a base, such as sodium bicarbonate (2 equivalents), to the solution at 0 °C.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Alternative Step 1 & 2: Synthesis and Reduction of N-Cbz-nortropinone
This route is adapted from the known synthesis of N-Cbz-nortropinone.[4]
-
Synthesis of N-Cbz-nortropinone: Synthesize N-Cbz-nortropinone from nortropinone hydrochloride and benzyl chloroformate in the presence of a base like diisopropylethylamine in a solvent such as dichloromethane.[4]
-
Reduction of the Ketone:
-
Dissolve the synthesized N-Cbz-nortropinone in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of a stereoselective reducing agent may be employed to favor the formation of the endo or exo alcohol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
-
Purification: Purify the crude this compound by silica gel column chromatography.
Proposed Analytical Methodology: HPLC Analysis
A specific HPLC method for this compound is not published. However, a reverse-phase HPLC (RP-HPLC) method can be developed based on methods for similar tropane alkaloids.[5]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 10mM potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Detection: UV detection at a wavelength where the benzene ring of the Cbz group absorbs, such as 210 nm or 254 nm.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of this compound to its precursors and derivatives.
Caption: Proposed synthetic routes to this compound.
Caption: Chemical relationships of this compound.
Signaling Pathways
There is currently no available information in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is that of a synthetic intermediate, and the Cbz protecting group would likely prevent it from binding to the receptors that nortropine-based drugs typically target. The biological activity of its deprotected derivatives is the subject of further drug development.
Disclaimer
The information provided in this document is intended for research and development purposes only. Much of the quantitative data is based on predictions and information from analogous compounds due to a lack of published experimental data for this compound. Researchers should independently verify this information and exercise appropriate safety precautions when handling this chemical.
References
N-Cbz-Nortropine: A Comprehensive Technical Guide to a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Cbz-nortropine, a carboxybenzyl-protected derivative of nortropine, stands as a pivotal synthetic intermediate in medicinal chemistry and drug development. Its rigid 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a privileged scaffold found in numerous biologically active molecules, including a range of central nervous system (CNS) agents. The strategic placement of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom renders the otherwise reactive secondary amine inert, allowing for selective modifications at other positions of the molecule. Crucially, the Cbz group can be readily removed under mild conditions, unmasking the nitrogen for subsequent functionalization. This combination of a structurally significant core and versatile chemical handles makes this compound an indispensable building block for the synthesis of tropane alkaloids, novel therapeutic agents, and high-affinity radioligands for Positron Emission Tomography (PET) imaging.
Physicochemical and Spectroscopic Properties
This compound is a stable, crystalline solid that serves as a common starting point for multi-step syntheses. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | N-Cbz-nortropinone (Precursor) |
|---|---|---|
| IUPAC Name | Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate[1] |
| Synonyms | N-Benzyloxycarbonyl Nortropine[2] | N-Boc-nortropinone |
| CAS Number | 109840-91-7[2] | 41276-02-2 |
| Molecular Formula | C15H19NO3[2] | C15H17NO3[1] |
| Molecular Weight | 261.32 g/mol | 259.30 g/mol [1] |
| Appearance | White to off-white crystalline solid | White crystalline solid |
Spectroscopic analysis is crucial for characterization. While data for this compound is specific to the synthesized batch, the proton NMR data for its immediate precursor, N-Cbz-nortropinone, is well-documented.
Table 2: 1H NMR Spectroscopic Data for N-Cbz-nortropinone
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.38 ppm | m | 5H | Aromatic (Cbz group) | [3] |
| 5.22 ppm | s | 2H | -CH2-Ph (Cbz group) | [3] |
| 4.62 ppm | s | 2H | Bridgehead protons | [3] |
| 2.67 ppm | m | 2H | Tropane ring protons | [3] |
| 2.38 ppm | d | 2H | Tropane ring protons | [3] |
| 2.12 ppm | m | 2H | Tropane ring protons | [3] |
| 1.71 ppm | dd | 2H | Tropane ring protons | [3] |
(Solvent: CDCl3, Frequency: 400 MHz)
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-stage process starting from tropinone or its hydrochloride salt. The first stage involves the preparation of the key intermediate, N-Cbz-nortropinone, which is subsequently reduced to afford the target alcohol.
Synthesis of N-Cbz-nortropinone (Precursor)
The process involves an initial N-demethylation of tropinone followed by N-protection with benzyl chloroformate.
Caption: Synthesis workflow for N-Cbz-nortropinone.
Experimental Protocol: Synthesis of N-Cbz-nortropinone[3]
-
Step 1: N-Demethylation.
-
Tropinone hydrochloride (10.0 g, 71.84 mmol) is dissolved in dichloroethane (DCE, 60 mL).
-
1-Chloroethyl chloroformate (ACE-Cl, 14.5 mL, 133.7 mmol) is added dropwise to the solution.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is diluted with diethyl ether (400 mL) and filtered. The filtrate is concentrated under reduced pressure to yield the crude chloroethyl carbamate.
-
The crude product is dissolved in methanol (200 mL) and stirred at room temperature for 1 hour.
-
The methanol is removed under reduced pressure to provide crude nortropinone hydrochloride salt (yield: ~98%).
-
-
Step 2: N-Protection.
-
Nortropinone hydrochloride (5.10 g, 31.55 mmol) is dissolved in dichloromethane (CH2Cl2, 50 mL).
-
Benzyl chloroformate (Cbz-Cl, 4.29 mL, 29.98 mmol) is added.
-
Diisopropylethylamine (DIPEA, 16.48 mL, 94.66 mmol) is added dropwise. An exothermic reaction is noted.
-
The resulting solution is stirred at room temperature for 30 minutes and subsequently diluted with 100 mL of CH2Cl2.
-
The organic phase is washed with 1N HCl (2 x 100 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure to give the crude product.
-
Purification via recrystallization from acetonitrile furnishes pure N-Cbz-nortropinone as a white crystalline solid (Overall yield from nortropinone HCl: ~88%).
-
Reduction to this compound
The ketone functionality of N-Cbz-nortropinone is stereoselectively reduced to the corresponding endo-alcohol, this compound. This is a standard transformation commonly achieved with hydride-reducing agents.
Experimental Protocol: Reduction of N-Cbz-nortropinone (General Procedure)
-
N-Cbz-nortropinone is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, at 0 °C.
-
A reducing agent, typically sodium borohydride (NaBH4), is added portion-wise to the solution.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature until completion is confirmed by TLC.
-
The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product can be purified by silica gel chromatography to yield this compound.
Applications as a Synthetic Building Block
The utility of this compound stems from the ability to deprotect the nitrogen, revealing a nucleophilic secondary amine that serves as a handle for introducing a wide array of substituents.
Caption: Key synthetic transformations of this compound.
Cbz Group Deprotection
A critical step in utilizing this compound is the removal of the Cbz protecting group. While traditional catalytic hydrogenation is effective, modern methods offer milder and more user-friendly conditions.
Experimental Protocol: Cbz Deprotection via Transfer Hydrogenation[4]
-
To a solution of the N-Cbz protected amine (1 equiv) in methanol, add 10% Palladium on carbon (Pd/C, ~10 wt%).
-
Add sodium borohydride (NaBH4, 1-3 equiv) portion-wise at room temperature. The in-situ generation of hydrogen gas will be observed.
-
The reaction is monitored by TLC and is typically complete within 5-30 minutes.
-
Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected amine (nortropine derivative), which can often be used in the next step without further purification.
Synthesis of CNS-Active Tropane Analogues
This compound is a key precursor for synthesizing analogues of benztropine and cocaine, which are potent ligands for the dopamine transporter (DAT). Research in this area aims to develop compounds with modified pharmacological profiles, such as DAT inhibitors that lack the abuse potential of cocaine, for potential use as addiction therapeutics.[4][5] This is often achieved by N-substitution of the nortropine core to modulate affinity for DAT and other monoamine transporters (serotonin transporter, SERT; norepinephrine transporter, NET) and reduce off-target effects, such as activity at muscarinic M1 receptors.[4]
Table 3: Binding Affinities (Ki, nM) of N-Substituted Benztropine Analogues for Monoamine Transporters
| Compound | N-Substituent | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | M1 Affinity (Ki, nM) | Reference |
|---|---|---|---|---|---|---|
| AHN 1-055 | -CH3 | 11 | 2270 | 259 | 1.1 | [4] |
| GA 1-69 | -CH2CH2F | 26 | 2890 | 506 | 13.5 | [5] |
| GA 2-50 | -CH2CH2Cl | 41 | 3700 | 800 | 18.2 | [5] |
| GA 2-99 | -CH2CH=CH2 | 108 | 5110 | 1890 | 46.5 | [5] |
| JHW 013 | -CH2C≡CH | 70 | 3630 | 1150 | 24.3 | [5] |
(Data derived from studies on 3α-[bis(4-fluorophenyl)methoxy]tropane derivatives)
Precursor for PET Radioligand Synthesis
The development of PET ligands allows for the in-vivo imaging and quantification of biological targets, such as the dopamine transporter, which is crucial for studying neurological disorders like Parkinson's disease.[6][7] this compound derivatives serve as excellent precursors for these radioligands. After Cbz deprotection, the resulting nortropine analogue can be rapidly labeled with a positron-emitting isotope, most commonly Carbon-11 ([11C]), via N-alkylation.
Caption: General workflow for [11C]-radioligand synthesis.
Experimental Protocol: [11C]-Labeling of a Nortropine Derivative (General Procedure)
-
The N-desmethyl precursor (typically 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., DMSO, DMF) in a reaction vessel.
-
A base, such as powdered potassium hydroxide (KOH), is added.
-
[11C]Methyl iodide or [11C]methyl triflate, produced in a cyclotron, is trapped in the reaction vessel at low temperature and then heated (e.g., 85-100 °C) for a short period (2-5 minutes).
-
The reaction is quenched and the crude mixture is injected into a reverse-phase high-performance liquid chromatography (HPLC) system.
-
The fraction corresponding to the radiolabeled product is collected, and the solvent is removed.
-
The final product is formulated in a sterile solution (e.g., saline with ethanol) for intravenous injection.
Table 4: Examples of PET Radioligands Synthesized from Nortropine-based Precursors
| Radioligand | Target | Labeling Precursor | Radiochemical Yield | Specific Activity | Reference |
|---|---|---|---|---|---|
| [11C]LBT-999 | DAT | Carboxylic acid derivative of LBT-999 | 25-30% | 30-45 GBq/µmol | [8] |
| --INVALID-LINK---10a | NOP Receptor | N-desmethyl precursor (S)-9a | 47 mCi (mean) | 7.8 Ci/µmol (mean) | N/A* |
| [11C]10 | mGluR5 | Arylstannyl precursor 15 | 25 ± 14% | Not specified | N/A* |
Conclusion
This compound is a cornerstone synthetic intermediate that provides chemists with a robust and adaptable platform for the creation of complex molecules targeting the central nervous system. Its value lies in the combination of a biologically relevant tropane scaffold and a strategically placed, easily manipulated protecting group. This allows for the systematic exploration of structure-activity relationships in the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, its role as a precursor in the synthesis of PET radioligands underscores its importance in advancing molecular imaging and enhancing our understanding of brain function in health and disease. The well-defined synthetic protocols and predictable reactivity of this compound ensure its continued prominence in the fields of medicinal chemistry and drug discovery.
References
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Story of the Dopamine Transporter PET Tracer LBT-999: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine Synthesis Capacity is Associated with D2/3 Receptor Binding but Not Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualisation of the dopamine transporter with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of N-Cbz-Nortropine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – October 31, 2025 – N-Carboxybenzyl-nortropine (N-Cbz-nortropine) has emerged as a cornerstone intermediate in the synthesis of a diverse array of bioactive molecules, most notably in the development of potent and selective inhibitors of monoamine transporters. This technical guide provides an in-depth analysis of the synthesis, applications, and medicinal chemistry relevance of this compound, tailored for researchers, scientists, and professionals in drug development. The strategic use of the Cbz protecting group on the nortropane scaffold offers a versatile platform for the synthesis of tropane-based therapeutics, particularly those targeting neurological and psychiatric disorders.
Core Synthesis and Intermediacy
This compound serves as a crucial, protected intermediate, allowing for selective modifications at other positions of the tropane ring system. Its synthesis is typically achieved in a two-step process starting from nortropinone, the ketone analog. The carboxybenzyl (Cbz) group provides robust protection of the secondary amine, which can be readily removed under mild hydrogenolysis conditions, paving the way for further derivatization.
Experimental Protocols
1. Synthesis of N-Cbz-Nortropinone:
A common route to N-Cbz-nortropinone involves the protection of nortropinone hydrochloride.
-
Materials: Nortropinone hydrochloride, benzyl chloroformate, diisopropylethylamine (DIPEA), dichloromethane (CH2Cl2), 1N hydrochloric acid, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve nortropinone hydrochloride (1 equivalent) in dichloromethane.
-
Add diisopropylethylamine (DIPEA) (3 equivalents) to the solution.
-
Slowly add benzyl chloroformate (0.95 equivalents) dropwise to the reaction mixture, noting the exothermic reaction.
-
Stir the resulting clear solution at room temperature for 30 minutes.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic phase with 1N hydrochloric acid (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-Cbz-nortropinone.
-
2. Reduction to this compound:
The synthesized N-Cbz-nortropinone is then reduced to this compound. A standard method for this carbonyl reduction is the use of sodium borohydride.
-
Materials: N-Cbz-nortropinone, methanol, sodium borohydride (NaBH4).
-
Procedure:
-
Dissolve N-Cbz-nortropinone in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (excess, e.g., 2-4 equivalents) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
-
Application in the Synthesis of Monoamine Transporter Inhibitors
The nortropane scaffold is a privileged structure in the design of inhibitors for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Dysregulation of these transporters is implicated in a range of neuropsychiatric conditions, making them key drug targets. This compound is an ideal precursor for generating libraries of N-substituted tropane analogs, such as derivatives of benztropine, which are potent DAT inhibitors.
The general synthetic strategy involves the deprotection of the Cbz group from this compound, followed by N-alkylation or N-arylation to introduce diverse substituents at the 8-position of the tropane ring.
Structure-Activity Relationships of this compound Derived DAT Inhibitors
Extensive structure-activity relationship (SAR) studies have been conducted on benztropine analogs, many of which can be synthesized from a nortropine precursor. These studies reveal how modifications to the N-substituent and the diphenylmethoxy moiety affect binding affinity and selectivity for DAT, SERT, and NET.
| Compound/Analog Type | N-Substituent | 3α-Substituent | DAT Ki (nM)[1][2] | SERT Ki (nM)[2] | NET Ki (nM)[2] |
| Benztropine Analog | -CH3 | 3α-(diphenylmethoxy) | 8.5 - 108 | 376 - 3260 | 457 - 4810 |
| 4',4''-di-F Analog | -CH3 | 3α-[bis(4-fluorophenyl)methoxy] | 11.6 | ~1030 | ~4810 |
| (S)-2-ethenyl Analog | -CH3 | 3α-[bis(4-fluorophenyl)methoxy] | 1.81 | ~1790 | ~472 |
| N-allyl Analog | -allyl | 3α-[bis(4-fluorophenyl)methoxy] | ~20 | >1000 | >1000 |
| N-benzyl Analog | -benzyl | 3α-[bis(4-fluorophenyl)methoxy] | ~30 | >1000 | >1000 |
Note: Ki values can vary based on assay conditions. The data presented is a representative range from the cited literature.
The data indicates that N-substitution on the tropane ring generally maintains high affinity for DAT while significantly reducing affinity for muscarinic receptors, a common off-target of benztropine.[2] Furthermore, modifications to the diphenylmethoxy group, such as the introduction of fluorine atoms, can fine-tune DAT binding affinity.[3] The high selectivity of these analogs for DAT over SERT and NET underscores the therapeutic potential of nortropane-based compounds for dopamine-related disorders.[1]
Mechanism of Action: Dopamine Transporter Inhibition
Compounds derived from this compound often function by inhibiting the reuptake of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged duration of dopamine in the synapse, enhancing dopaminergic signaling.
As depicted, the DAT inhibitor binds to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4] This elevates the levels of synaptic dopamine available to bind to postsynaptic receptors, thereby modulating downstream signaling pathways.[5]
Conclusion
This compound is a quintessential building block in medicinal chemistry, providing a reliable and versatile route to a wide range of tropane alkaloids with significant therapeutic potential. Its primary application in the synthesis of selective dopamine transporter inhibitors highlights its importance in the ongoing development of novel treatments for neurological and psychiatric disorders. The ability to systematically modify the nortropane scaffold, facilitated by the use of the Cbz protecting group, allows for the fine-tuning of pharmacological properties, leading to the discovery of drug candidates with improved efficacy and safety profiles. Future research leveraging this key intermediate will undoubtedly continue to expand the landscape of tropane-based therapeutics.
References
- 1. Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
The Strategic Role of N-Cbz-Nortropinone in Tropane Alkaloid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tropane alkaloids, a class of bicyclic alkaloids characterized by the 8-azabicyclo[3.2.1]octane core, are of significant interest in medicinal chemistry due to their wide range of physiological activities. Compounds like cocaine, scopolamine, and atropine have long been utilized and studied for their stimulant, anticholinergic, and mydriatic properties. The synthesis of these and novel tropane alkaloid analogs often requires a versatile and strategically protected intermediate. N-carbobenzyloxy-nortropinone (N-Cbz-nortropinone) has emerged as a pivotal precursor in this field, offering a stable yet readily transformable scaffold for the construction of a diverse array of tropane alkaloids. This technical guide provides an in-depth overview of the synthesis and utility of N-Cbz-nortropinone as a precursor, complete with experimental protocols and quantitative data.
Synthesis of the Precursor: N-Cbz-Nortropinone
The journey into the synthesis of complex tropane alkaloids begins with the preparation of the key building block, N-Cbz-nortropinone. This is typically achieved by protecting the secondary amine of nortropinone. A common and efficient method involves the reaction of nortropinone hydrochloride with benzyl chloroformate in the presence of a base.
Experimental Protocol: Synthesis of N-Cbz-Nortropinone from Nortropinone Hydrochloride
This two-step procedure first involves the demethylation of tropinone to nortropinone, which is then protected with a Cbz group.
Step 1: Demethylation of Tropinone
-
Tropinone (10.0 g, 71.84 mmol) is dissolved in dichloroethane (DCE, 60 mL).
-
1-Chloroethyl chloroformate (ACE-Cl, 14.5 mL, 133.7 mmol) is added dropwise to the solution.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is diluted with diethyl ether (400 mL) and filtered.
-
The filtrate is concentrated under reduced pressure to yield the crude chloroethyl carbamate.
-
This crude product is then dissolved in methanol (200 mL) and stirred at room temperature for 1 hour.
-
Concentration under reduced pressure (at 55°C) provides nortropinone hydrochloride as a tan solid (11.4 g, 98% yield).
Step 2: N-Cbz Protection
-
Nortropinone hydrochloride (5.10 g, 31.55 mmol) is dissolved in dichloromethane (CH2Cl2, 50 mL).
-
Benzyl chloroformate (4.29 mL, 29.98 mmol) and diisopropylethylamine (DIPEA, 16.48 mL, 94.66 mmol) are added dropwise. An exothermic reaction will be observed.
-
The resulting clear solution is stirred at room temperature for 30 minutes.
-
The reaction mixture is diluted with 100 mL of CH2Cl2.
-
The organic phase is washed twice with 1N hydrochloric acid (100 mL each), dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to give the crude N-Cbz-nortropinone (7.2 g, 88% yield).
Stereoselective Reduction of N-Cbz-Nortropinone: Accessing Key Diastereomeric Alcohols
The carbonyl group at the C-3 position of N-Cbz-nortropinone is a key functional handle for introducing the stereochemistry found in natural tropane alkaloids. The reduction of this ketone can be directed to selectively produce either the 3α-hydroxy (N-Cbz-nortropine) or the 3β-hydroxy (N-Cbz-norpseudotropine) diastereomer. The choice of reducing agent is critical for achieving high stereoselectivity.
-
Formation of this compound (3α-ol): This isomer, a precursor to alkaloids like scopolamine and hyoscyamine, is typically formed through equatorial attack of a hydride reagent.
-
Formation of N-Cbz-norpseudotropine (3β-ol): This isomer, a precursor to cocaine and its analogs, is generally produced via axial attack of a bulkier hydride reagent.
Experimental Protocols for Stereoselective Reduction
Protocol 2.1: Synthesis of N-Cbz-norpseudotropine (3β-ol) via Axial Attack
A bulky reducing agent such as L-Selectride® is employed to favor axial attack, leading to the equatorial alcohol.
-
A solution of N-Cbz-nortropinone (1.0 g, 3.86 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is cooled to -78 °C under an inert atmosphere.
-
L-Selectride® (1.0 M solution in THF, 4.63 mL, 4.63 mmol) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of water (5 mL), followed by 1 M NaOH (5 mL) and 30% H2O2 (5 mL).
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield N-Cbz-norpseudotropine.
Protocol 2.2: Synthesis of this compound (3α-ol) via Equatorial Attack
A less sterically hindered reducing agent like sodium borohydride is used to favor equatorial attack, resulting in the axial alcohol.
-
N-Cbz-nortropinone (1.0 g, 3.86 mmol) is dissolved in methanol (20 mL) at 0 °C.
-
Sodium borohydride (0.22 g, 5.79 mmol) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour.
-
The solvent is removed under reduced pressure.
-
Water (20 mL) is added, and the mixture is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by flash chromatography to yield this compound.
| Reaction | Reagent | Product | Typical Yield |
| N-Cbz Protection | Benzyl chloroformate, DIPEA | N-Cbz-nortropinone | ~88% |
| Reduction (Axial Attack) | L-Selectride® | N-Cbz-norpseudotropine (3β-ol) | >90% |
| Reduction (Equatorial Attack) | Sodium Borohydride (NaBH4) | This compound (3α-ol) | >90% |
Elaboration to the Tropane Scaffold and Final Products
With the stereochemically defined N-Cbz-protected nortropanols in hand, the subsequent steps involve deprotection and functionalization to arrive at the desired tropane alkaloids.
Deprotection of the Cbz Group
The removal of the Cbz protecting group is a critical step to unmask the secondary amine. This is most commonly and cleanly achieved by catalytic hydrogenation.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
-
The N-Cbz-protected nortropanol (e.g., this compound, 1.0 g, 3.83 mmol) is dissolved in methanol (20 mL).
-
Palladium on carbon (10% w/w, 0.1 g) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the corresponding nortropanol (nortropine or norpseudotropine) in near-quantitative yield.
N-Methylation to Form the Tropane Core
The characteristic N-methyl group of most tropane alkaloids is installed via the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde for reductive methylation.
Experimental Protocol: N-Methylation of Nortropine
-
Nortropine (0.5 g, 3.93 mmol) is mixed with formic acid (90%, 0.5 mL, 11.8 mmol) and formaldehyde (37% aqueous solution, 0.4 mL, 4.72 mmol).
-
The mixture is heated at 80-90 °C for 8 hours.
-
After cooling to room temperature, the reaction mixture is made alkaline (pH > 10) by the addition of 2 M NaOH.
-
The aqueous solution is extracted three times with chloroform.
-
The combined organic extracts are dried over Na2SO4 and concentrated under reduced pressure to yield tropine.
Esterification and Further Transformations
The final step in the synthesis of many tropane alkaloids is the esterification of the C-3 hydroxyl group. For example, the synthesis of hyoscyamine involves the esterification of tropine with tropic acid. Further enzymatic or chemical modifications, such as epoxidation, can lead to other alkaloids like scopolamine. The biosynthesis of scopolamine involves the epoxidation of hyoscyamine, a reaction catalyzed by hyoscyamine-6β-hydroxylase (H6H).[1]
| Step | Reaction | Reagents | Product | Typical Yield |
| 1 | Cbz Deprotection | H2, Pd/C | Nortropine/Norpseudotropine | >95% |
| 2 | N-Methylation | HCOOH, HCHO | Tropine/Pseudotropine | ~98% |
| 3 | Esterification | Acid Chloride/Anhydride | Esterified Tropane Alkaloid | Varies |
| 4 | Epoxidation | (e.g., m-CPBA) | Epoxidized Tropane Alkaloid | Varies |
Visualizing the Synthetic Pathways
The following diagrams, rendered in DOT language, illustrate the key relationships and workflows described in this guide.
Caption: Synthetic workflow from N-Cbz-nortropinone.
Caption: Biosynthesis of major tropane alkaloids.
Conclusion
N-Cbz-nortropinone stands out as a highly valuable and versatile intermediate in the chemical synthesis of tropane alkaloids. Its preparation is straightforward, and the strategic placement of the Cbz protecting group allows for the selective manipulation of the tropane core. The ability to control the stereochemistry at the C-3 position through judicious choice of reducing agents opens up synthetic routes to a wide variety of both naturally occurring and novel tropane alkaloid analogs. The protocols outlined in this guide provide a solid foundation for researchers in the field to access these important compounds for further study and drug development.
References
The Strategic Role of N-Cbz-Nortropine Derivatives in Neuropharmacology: A Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-nortropine (N-Cbz-nortropine) and its derivatives represent a pivotal class of synthetic intermediates in the development of potent and selective modulators of monoamine transporters. While not typically exhibiting significant biological activity themselves, these compounds serve as crucial scaffolds for the synthesis of a diverse range of nortropane-based ligands targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This technical guide provides an in-depth overview of the biological activities of key derivatives synthesized from this compound intermediates, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways to aid in the research and development of novel therapeutics for neurological and psychiatric disorders.
Core Biological Activities: Modulation of Monoamine Transporters
The primary biological significance of compounds derived from this compound lies in their ability to inhibit the reuptake of monoamine neurotransmitters. By blocking DAT, NET, and/or SERT, these molecules increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, respectively, thereby modulating neurotransmission. This mechanism of action is central to the therapeutic effects of many antidepressants, psychostimulants, and treatments for attention-deficit/hyperactivity disorder (ADHD).
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative nortropane derivatives synthesized from N-Cbz-nortropinone. These compounds highlight the chemical modifications that lead to potent and selective inhibition of monoamine transporters.
Table 1: Binding Affinities (Ki, nM) of N-Substituted Benztropine Analogs at Monoamine Transporters [1]
| Compound | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | M1 Ki (nM) | H1 Ki (nM) |
| GA 1-69 | Indole-3-ethyl | 29.2 | 4600 | 7350 | 3000 | 1250 |
| GA 2-50 | (R)-2-amino-3-methyl-n-butyl | 10.1 | 490 | 1420 | 2900 | 110 |
| GA 2-99 | 2-aminoethyl | 5.59 | 1460 | 3800 | 1000 | 240 |
| JHW 013 | Cyclopropylmethyl | 20.2 | 2200 | 5000 | 2100 | 400 |
Table 2: Binding Affinities (Ki, nM) of 3α-(Substituted phenyl)nortropane-2β-carboxylic Acid Methyl Esters at Monoamine Transporters [2]
| Compound | 3α-Phenyl Substituent | NET Ki (nM) | DAT Ki (nM) | SERT Ki (nM) |
| 8d | 3-Fluoro-4-methylphenyl | 0.43 | 9.03 | 23.65 |
Table 3: Dopamine Transporter (DAT) Affinity and Dopamine (DA) Uptake Inhibition of N-substituted 2β-carbomethoxy-3β-(3',4'-disubstituted phenyl)nortropane Derivatives [3]
| Compound | R (N-substituent) | X, Y (Phenyl Substituents) | DAT Ki (nM) | 5-HTT/DAT Selectivity |
| β-CIT | CH3 | 4'-I | 27 | 0.1 |
| 3b | 3-iodoprop-(2E)-enyl | 3',4'-di-Cl | 15 | - |
| 3c | 3-iodoprop-(2E)-enyl | 4'-CH3 | 30 | - |
| 3d | 3-iodoprop-(2E)-enyl | 4'-I | 30 | 32.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for the synthesis of a key intermediate and the subsequent biological evaluation of the final compounds.
Synthesis of N-Cbz-Nortropinone from Nortropinone Hydrochloride
This procedure outlines the protection of the secondary amine of nortropinone with a carbobenzyloxy (Cbz) group, a common first step in the elaboration of the nortropane scaffold.
Materials:
-
Nortropinone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH2Cl2)
-
1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve nortropinone hydrochloride in dichloromethane.
-
Add benzyl chloroformate to the solution.
-
Slowly add diisopropylethylamine (DIPEA) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Allow the resulting solution to stir at room temperature for 30 minutes.
-
Dilute the reaction mixture with additional dichloromethane.
-
Wash the organic phase sequentially with 1N hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude N-Cbz-nortropinone.[4]
Note: Further purification may be achieved by recrystallization or column chromatography.
Monoamine Transporter Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of synthesized compounds for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Membrane preparation buffer (e.g., Tris-HCl with salts).
-
Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine or benztropine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a saturating concentration of a known inhibitor.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values by non-linear regression analysis of the competition binding data.[5][6]
Visualizing the Pathways
To better understand the processes involved in the synthesis and biological action of this compound-derived compounds, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.
Caption: Synthetic workflow for producing biologically active nortropane derivatives from N-Cbz-nortropinone.
Caption: Experimental workflow for a monoamine transporter radioligand binding assay.
Caption: Mechanism of action of nortropane derivatives as monoamine transporter inhibitors.
Conclusion
This compound and its analogs are indispensable tools in medicinal chemistry, providing a versatile platform for the development of potent and selective monoamine transporter inhibitors. The structure-activity relationships derived from the study of these compounds continue to inform the design of novel therapeutics for a range of CNS disorders. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers dedicated to advancing the field of neuropharmacology through the exploration of the rich chemical space of nortropane derivatives.
References
- 1. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Nortropane Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortropane alkaloids, a class of bicyclic secondary metabolites, have played a pivotal role in the history of medicine and pharmacology. From their early discovery in medicinal plants to their modern applications in drug development, these compounds continue to be a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with nortropane alkaloids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development, offering detailed insights into the isolation, characterization, and biological evaluation of this important class of molecules.
A Historical Journey: The Unveiling of Nortropane Alkaloids
The story of nortropane alkaloids is intrinsically linked to the exploration of the medicinal properties of plants. The core structure, an 8-azabicyclo[3.2.1]octane ring system, forms the backbone of a diverse array of biologically active compounds.
The journey began in the 19th century with the isolation of some of the most well-known alkaloids. In 1819, the German pharmacist Friedlieb Ferdinand Runge isolated atropine from the deadly nightshade plant, Atropa belladonna. This was followed by the isolation of cocaine from coca leaves (Erythroxylum coca) by Albert Niemann in 1860. These early discoveries laid the groundwork for understanding the potent physiological effects of these plant-derived compounds.
A significant milestone in the history of nortropane alkaloids was the elucidation of the tropane ring structure by Richard Willstätter in 1898. His groundbreaking work on the chemical structure of cocaine and other alkaloids earned him the Nobel Prize in Chemistry in 1915. The term "nortropane" itself refers to the tropane skeleton lacking the N-methyl group.
The 20th century witnessed significant advancements in the understanding of the biosynthesis of these complex molecules. However, it was not until 2020 that the complete biosynthetic pathway of hyoscyamine and scopolamine was fully elucidated. More recently, a class of polyhydroxylated nortropane alkaloids known as calystegines was discovered in 1988 in plants of the Convolvulaceae family, opening new avenues of research into their biological activities as glycosidase inhibitors.[1][2]
Physicochemical and Spectral Properties of Key Nortropane Alkaloids
The accurate identification and characterization of nortropane alkaloids rely on a thorough understanding of their physicochemical and spectral properties. The following tables summarize key data for a selection of representative nortropane alkaloids.
Table 1: Physicochemical Properties of Selected Nortropane Alkaloids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation (α)D |
| Nortropane | C₇H₁₃N | 111.18 | 61-63 | Not Available |
| Cocaine | C₁₇H₂₁NO₄ | 303.35 | 98 | -16° (c=4, CHCl₃) |
| Scopolamine | C₁₇H₂₁NO₄ | 303.35 | 59 (hydrate) | -28° (c=2.5, H₂O) |
| Calystegine B₂ | C₇H₁₃NO₄ | 175.18 | 156-158 | +23.5° (c=1, H₂O) |
Table 2: 1H NMR Spectral Data of Selected Nortropane Alkaloids (in CDCl₃, δ in ppm) [3][4]
| Proton | Nortropane | Cocaine | Scopolamine |
| H-1, H-5 | 3.2-3.4 (m) | 3.31 (m), 3.52 (m) | 3.10 (br s), 3.35 (br s) |
| H-2, H-4 (axial) | 1.8-2.0 (m) | 2.0-2.2 (m) | 1.8-2.0 (m) |
| H-2, H-4 (equatorial) | 2.1-2.3 (m) | 2.5-2.7 (m) | 2.2-2.4 (m) |
| H-3 (axial) | Not Applicable | 5.21 (dd, J=11.6, 5.2 Hz) | 4.95 (t, J=5.0 Hz) |
| H-6, H-7 (endo) | 1.5-1.7 (m) | 1.6-1.8 (m) | 1.2-1.4 (m) |
| H-6, H-7 (exo) | 1.9-2.1 (m) | 2.3-2.5 (m) | 2.0-2.2 (m) |
| N-CH₃ | Not Applicable | 2.49 (s) | 2.55 (s) |
Table 3: 13C NMR Spectral Data of Selected Nortropane Alkaloids (in CDCl₃, δ in ppm) [3][4]
| Carbon | Nortropane | Cocaine | Scopolamine |
| C-1, C-5 | 62.5 | 66.9, 67.1 | 64.0, 64.2 |
| C-2, C-4 | 35.8 | 35.5, 25.4 | 29.8, 29.9 |
| C-3 | Not Applicable | 68.6 | 66.8 |
| C-6, C-7 | 26.5 | 25.4, 25.2 | 24.5, 24.6 |
| N-CH₃ | Not Applicable | 41.0 | 41.5 |
| C=O (ester) | Not Applicable | 170.6, 166.2 | 171.5 |
Table 4: Mass Spectrometry and Infrared Spectroscopy Data [5]
| Compound | Key MS Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| Cocaine | 303 [M]⁺, 182, 122, 82 | 3000-2800 (C-H), 1735 (C=O, ester), 1710 (C=O, ester), 1275 (C-O) |
| Scopolamine | 303 [M]⁺, 138, 121, 94 | 3400 (O-H), 3000-2800 (C-H), 1730 (C=O, ester), 1250 (C-O), 840 (epoxide) |
Experimental Protocols
Extraction of Nortropane Alkaloids from Atropa belladonna
This protocol provides a general method for the extraction of atropine and related alkaloids from the dried leaves of Atropa belladonna.[6]
Materials:
-
Dried and powdered leaves of Atropa belladonna
-
Petroleum ether
-
10% Sodium carbonate solution
-
0.5 M Sulfuric acid
-
Diethyl ether
-
Ammonia solution (25%)
-
Anhydrous sodium sulfate
-
Methanol
-
Chloroform
Procedure:
-
Defatting: A weighed amount of powdered plant material is first extracted with petroleum ether to remove lipids and other nonpolar compounds. This is typically done in a Soxhlet apparatus.
-
Basification and Extraction: The defatted plant material is then moistened with a 10% sodium carbonate solution to convert the alkaloid salts into their free base form. The alkaloids are subsequently extracted with an organic solvent, such as a mixture of chloroform and methanol.
-
Acidic Extraction: The organic extract is then shaken with a dilute acid solution (e.g., 0.5 M sulfuric acid). The basic alkaloids will form salts and move into the aqueous acidic layer, leaving neutral and acidic impurities in the organic layer.
-
Liberation of Free Bases: The aqueous acidic layer is collected and made alkaline by the addition of an ammonia solution. This converts the alkaloid salts back to their free bases, which will precipitate out of the solution.
-
Final Extraction: The precipitated alkaloids are then extracted with an immiscible organic solvent like diethyl ether or chloroform.
-
Drying and Concentration: The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
Purification by Column Chromatography
The crude extract can be further purified using column chromatography.[7]
Materials:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Glass column
-
Fraction collector
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the eluting solvent and carefully loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity. For nortropane alkaloids, a gradient of chloroform to methanol is often effective.
-
Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the desired alkaloid. Fractions with the same compound are pooled.
-
Solvent Evaporation: The solvent from the pooled fractions is evaporated to yield the purified alkaloid.
Receptor Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a nortropane alkaloid for muscarinic acetylcholine receptors.[8][9]
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., M2)
-
Radioligand (e.g., [³H]N-methylscopolamine)
-
Test nortropane alkaloid at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Unlabeled antagonist (e.g., atropine) for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test nortropane alkaloid. A parallel set of tubes containing the radioligand and an excess of an unlabeled antagonist is used to determine non-specific binding.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
Nortropane alkaloids exert their pharmacological effects by interacting with specific molecular targets, primarily neurotransmitter receptors and transporters.
Muscarinic Acetylcholine Receptor Signaling:
Many nortropane alkaloids, such as scopolamine, are antagonists at muscarinic acetylcholine receptors (mAChRs). The M2 subtype, for example, is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonists like scopolamine block this action.
Dopamine Transporter Interaction:
Cocaine is a classic example of a nortropane alkaloid that targets the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, cocaine increases the concentration and duration of dopamine in the synapse, leading to its characteristic stimulant effects.[11][12]
Experimental Workflow for Natural Product Drug Discovery
The discovery and development of new drugs from natural sources, including nortropane alkaloids, follows a structured workflow.[13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. column-chromatography.com [column-chromatography.com]
- 8. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
N-Protected Nortropine Compounds: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Experimental Protocols, and Applications in Neuroscience
Nortropine, a bicyclic amino alcohol, serves as a pivotal scaffold in the design and synthesis of a diverse array of pharmacologically active compounds.[1] Its rigid structure, derived from the tropane alkaloid family, provides a unique three-dimensional framework that is particularly amenable to the development of therapeutics targeting the central nervous system (CNS). The strategic protection of the secondary amine nitrogen is a critical step in the chemical manipulation of the nortropine core, enabling selective modifications at other positions and the introduction of functionalities that modulate biological activity. This technical guide provides a comprehensive overview of N-protected nortropine compounds, with a focus on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.
Introduction to Nortropine and the Rationale for N-Protection
Nortropine is a demethylated derivative of tropine and a key intermediate in the synthesis of numerous tropane alkaloids and their analogs.[1] Its structure features a secondary amine and a hydroxyl group, both of which are reactive sites for chemical modification. In the context of multi-step organic synthesis, the nucleophilic and basic nature of the secondary amine can interfere with desired reactions at other parts of the molecule. Therefore, the temporary installation of a protecting group on the nitrogen atom is essential to ensure regioselectivity and achieve the target molecular architecture.
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The Boc and Cbz groups are favored due to their robustness and well-established deprotection protocols. N-protection allows for subsequent modifications, such as esterification of the hydroxyl group or the introduction of various substituents on the nortropane ring, to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds.
Synthesis of N-Protected Nortropine Compounds
The synthesis of N-protected nortropine compounds typically involves the reaction of nortropine or its precursor, nortropinone, with an appropriate protecting group reagent. The following sections detail the experimental protocols for the synthesis of N-Boc-nortropinone and N-Cbz-nortropinone, which can be subsequently reduced to their corresponding N-protected nortropines.
Data Presentation: Synthesis of N-Protected Nortropinone Derivatives
| Product | Starting Material | Protecting Group Reagent | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| N-Boc-nortropinone | Nortropinone hydrochloride | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 6 hours | 98% | ChemBK |
| N-Cbz-nortropinone | Nortropinone hydrochloride | Benzyl chloroformate (Cbz-Cl) | Diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂) | 30 minutes | Not Specified | [2] |
| N-Cbz-nortropinone | Nortropinone hydrochloride | 1-Chloroethyl chloroformate (ACE-Cl), then Methanol | - | Dichloroethane (DCE), then Methanol (MeOH) | Overnight, then 1 hour | 98% (crude des-methyltropinone HCl), 43% (recrystallized) | [2] |
Experimental Protocols
2.2.1. Synthesis of N-Boc-nortropinone
This protocol is adapted from a procedure for the N-Boc protection of nortropinone hydrochloride.
-
Materials: Nortropinone hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), 1M Hydrochloric acid, Saturated Sodium Carbonate solution, Saturated Sodium Chloride solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a solution of nortropinone hydrochloride (100.0 mmol) in DCM (300 mL) at room temperature, add TEA (300.0 mmol) dropwise, ensuring the temperature remains below 30 °C.
-
Add (Boc)₂O (110.0 mmol) to the reaction mixture in portions.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction solution sequentially with 1M dilute hydrochloric acid, saturated Na₂CO₃ aqueous solution, and saturated salt water.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain N-Boc-nortropinone.
-
2.2.2. Synthesis of N-Cbz-nortropinone
This protocol describes the synthesis of N-Cbz-nortropinone from des-methyl tropinone (nortropinone).[2]
-
Materials: Des-methyl tropinone, Dichloromethane (CH₂Cl₂), Benzyl chloroformate (Cbz-Cl), Diisopropylethylamine (DIPEA).
-
Procedure:
-
Dissolve des-methyl tropinone (31.55 mmol) in CH₂Cl₂ (50 mL).
-
Add benzyl chloroformate (29.98 mmol) and then add DIPEA (94.66 mmol) dropwise. Note that this reaction is exothermic.
-
Stir the resulting clear solution at room temperature for 30 minutes.
-
Dilute the reaction mixture with an additional 100 mL of CH₂Cl₂.
-
Further workup and purification (e.g., washing, drying, and chromatography) would be required to isolate the pure N-Cbz-nortropinone.
-
Applications in Drug Discovery and Neuroscience
N-substituted nortropane analogs are extensively investigated for their therapeutic potential in a range of neurological and psychiatric disorders. Their primary mechanism of action often involves the modulation of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
Nortropane Analogs as Serotonin Transporter (SERT) Ligands
A significant area of research focuses on the development of nortropane-based compounds as selective serotonin reuptake inhibitors (SSRIs). By blocking the reuptake of serotonin from the synaptic cleft, these compounds enhance serotonergic neurotransmission, a mechanism that is central to the action of many antidepressant medications. Structural modifications to the nortropane scaffold, including N-substitution, have been shown to significantly influence affinity and selectivity for SERT.[3] For instance, the introduction of a 3'-iodo-4'-alkylphenyl group at the 3β-position of the nortropane ring, combined with N-demethylation, has been found to improve both affinity and specificity for SERT.[3]
The interaction of these ligands with SERT can lead to various downstream effects, including the modulation of intracellular signaling cascades and, in some cases, the promotion of neurogenesis. Some tropane analogs have been identified as potent SERT inhibitors that can act as full or partial serotonin releasing agents.[4]
Visualizing Workflows and Signaling Pathways
Experimental Workflow: Synthesis and Characterization of N-Protected Nortropine
The following diagram illustrates a typical workflow for the synthesis and characterization of N-protected nortropine compounds.
Signaling Pathway: Nortropane-Based SERT Inhibition
The following diagram depicts the mechanism of action of a nortropane-based serotonin reuptake inhibitor at the synaptic level.
Conclusion
N-protected nortropine compounds are indispensable intermediates in the synthesis of novel drug candidates, particularly those targeting the central nervous system. The ability to selectively protect the nortropine nitrogen allows for a wide range of chemical modifications, facilitating the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The development of nortropane-based ligands for monoamine transporters, such as SERT, continues to be a promising avenue for the discovery of new treatments for depression, anxiety, and other mood disorders. A thorough understanding of the synthesis and chemical properties of N-protected nortropines is therefore essential for researchers and professionals in the field of drug development.
References
- 1. Nortropine | 538-09-0 | Benchchem [benchchem.com]
- 2. N-Cbz-Nortropinone synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Cbz-nortropine from Nortropinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, three-step protocol for the synthesis of N-Cbz-nortropine, commencing from nortropinone hydrochloride. The procedure involves the initial conversion of nortropinone hydrochloride to N-Cbz-nortropinone, followed by a selective reduction to the desired this compound.
I. Introduction
This compound is a valuable intermediate in the synthesis of various tropane alkaloids and other neurologically active compounds. The benzyloxycarbonyl (Cbz) protecting group allows for selective modifications at other positions of the nortropine scaffold. This protocol details a reliable method for the preparation of this compound, including the N-demethylation of tropinone, subsequent N-protection, and final reduction of the ketone.
II. Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
N-Demethylation of Tropinone Precursor: Nortropinone hydrochloride is first converted to nortropinone.
-
N-Protection: The secondary amine of nortropinone is protected with a benzyloxycarbonyl group to yield N-Cbz-nortropinone.
-
Ketone Reduction: The carbonyl group of N-Cbz-nortropinone is reduced to a hydroxyl group to afford the final product, this compound.
III. Experimental Protocols
A. Step 1: Synthesis of N-Cbz-nortropinone from Nortropinone Hydrochloride
This step involves a two-part, one-pot procedure for the demethylation and subsequent Cbz-protection of nortropinone.
Materials:
-
Nortropinone hydrochloride (8-Azabicyclo[3.2.1]octan-3-one hydrochloride)
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Dichloroethane (DCE)
-
Diethyl ether (Et2O)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Benzyl chloroformate (Cbz-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flasks
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Demethylation to Nortropinone Hydrochloride:
-
Dissolve nortropinone hydrochloride (10.0 g, 71.84 mmol) in dichloroethane (60 mL) in a round-bottom flask.[1]
-
Slowly add 1-chloroethyl chloroformate (14.5 mL, 133.7 mmol) dropwise to the solution.[1]
-
Stir the reaction mixture overnight at room temperature.[1]
-
Dilute the mixture with diethyl ether (400 mL) and filter the resulting precipitate.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude chloroethyl carbamate.[1]
-
Dissolve the crude product in methanol (200 mL) and stir at room temperature for 1 hour.[1]
-
Concentrate the solution under reduced pressure at 55°C to yield crude nortropinone hydrochloride as a tan solid (approx. 11.4 g, 98% yield).[1]
-
-
N-Cbz Protection of Nortropinone:
-
Dissolve the crude nortropinone hydrochloride (5.10 g, 31.55 mmol) in dichloromethane (50 mL).[1]
-
To this solution, add benzyl chloroformate (4.29 mL, 29.98 mmol) and N,N-diisopropylethylamine (16.48 mL, 94.66 mmol) slowly and dropwise, noting any exothermic reaction.[1]
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Dilute the reaction mixture with dichloromethane (100 mL).[1]
-
Wash the organic phase with 1N hydrochloric acid (2 x 100 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude N-Cbz-nortropinone (approx. 7.2 g, 88% yield).[1]
-
B. Step 2: Reduction of N-Cbz-nortropinone to this compound
This step utilizes sodium borohydride for the selective reduction of the ketone.
Materials:
-
N-Cbz-nortropinone
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice bath
Protocol:
-
Dissolve N-Cbz-nortropinone (e.g., 5.0 g, 19.3 mmol) in methanol (100 mL) in a round-bottom flask and cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.46 g, 38.6 mmol) to the cooled solution in portions.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
C. Step 3: Purification of this compound
The crude product can be purified by column chromatography.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Protocol:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
IV. Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Reagents | Solvent | Temp. | Time | Product | Yield |
| 1A | Nortropinone HCl | ACE-Cl, MeOH | DCE, MeOH | RT | Overnight, 1h | Nortropinone HCl | ~98% |
| 1B | Nortropinone HCl | Cbz-Cl, DIPEA | CH2Cl2 | RT | 30 min | N-Cbz-nortropinone | ~88% |
| 2 | N-Cbz-nortropinone | NaBH4 | MeOH | 0°C to RT | 3-4 h | This compound | Yield varies |
V. Visualization of Experimental Workflow
References
Application Notes and Protocols for N-Cbz Protection of Nortropine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in drug development. The Carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] This document provides a detailed protocol for the N-Cbz protection of nortropine, a bicyclic amine that is a key building block for various pharmaceuticals. The protocol is adapted from established procedures for the N-Cbz protection of similar compounds and general methods for amine protection.[3][4]
Chemical Reaction:
The reaction involves the treatment of nortropine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The secondary amine of nortropine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The loss of a chloride ion and subsequent deprotonation by the base yields the N-Cbz protected nortropine.
Data Presentation:
The following table summarizes the typical reaction conditions and expected outcomes for the N-Cbz protection of a nortropine derivative, nortropinone, which is structurally very similar. This data can serve as a benchmark for the N-Cbz protection of nortropine.
| Parameter | Value | Reference |
| Starting Material | Nortropinone Hydrochloride | [3] |
| Reagents | Benzyl Chloroformate (Cbz-Cl), Diisopropylethylamine (DIPEA) | [3] |
| Solvent | Dichloromethane (CH2Cl2) | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 30 minutes | [3] |
| Yield (Crude) | 88% | [3] |
| Purification | Washed with 1N HCl, dried over Na2SO4, concentrated | [3] |
| Characterization | 1H NMR | [3] |
Experimental Protocol:
This protocol details the methodology for the N-Cbz protection of nortropine.
Materials:
-
Nortropine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)[5]
-
Diisopropylethylamine (DIPEA) or other suitable base (e.g., NaHCO3, Na2CO3)[1][3]
-
Dichloromethane (CH2Cl2), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution of Nortropine: In a round-bottom flask, dissolve nortropine hydrochloride in dichloromethane (CH2Cl2).
-
Addition of Base: To the solution, add a suitable base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and to act as an acid scavenger during the reaction.[3] The amount of base should be in slight excess (e.g., 3 equivalents).[3]
-
Addition of Benzyl Chloroformate: Cool the reaction mixture in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.[1] An exothermic reaction may be observed.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 30 minutes to several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1][3]
-
Work-up:
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Cbz-nortropine.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.[1]
-
Safety Precautions:
-
Benzyl chloroformate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated area or fume hood.
Mandatory Visualization:
The following diagram illustrates the experimental workflow for the N-Cbz protection of nortropine.
Caption: Experimental workflow for N-Cbz protection of nortropine.
References
Applications of N-Cbz-nortropine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-nortropine (N-Cbz-nortropine) is a key intermediate in the synthesis of a wide range of tropane alkaloids and their analogs. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for selective reactions at other positions of the tropane scaffold, making it a versatile building block in medicinal chemistry and drug development. These application notes provide an overview of the key applications of this compound and detailed protocols for its use in the synthesis of tropane derivatives.
Key Applications
This compound serves as a crucial precursor for the synthesis of various biologically active molecules, including:
-
Tropane Alkaloids and Analogs: The tropane skeleton is a core feature of numerous pharmaceuticals. This compound is a foundational starting material for the synthesis of compounds like cocaine and its analogs, which are valuable tools for studying the dopamine transporter.
-
Radioligands for Imaging: The nortropine scaffold can be modified to create radiolabeled ligands for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, enabling the study of neurotransmitter systems in the brain.
-
Novel Therapeutic Agents: By modifying the tropane core, researchers can develop novel compounds with potential therapeutic applications for neurological and psychiatric disorders.
Synthetic Transformations
The primary synthetic utility of this compound stems from two key transformations:
-
O-Acylation/Esterification: The hydroxyl group at the C-3 position can be esterified to introduce various functionalities. The Mitsunobu reaction is a particularly effective method for this transformation, proceeding with inversion of stereochemistry.
-
N-Deprotection and N-Alkylation/Arylation: The Cbz group can be readily removed, typically by hydrogenolysis, to yield the free secondary amine (nortropine). This amine can then be functionalized through N-alkylation or N-arylation to introduce a wide range of substituents.
Experimental Protocols
Esterification of this compound via Mitsunobu Reaction
This protocol describes the esterification of the 3α-hydroxyl group of this compound with benzoic acid to yield the corresponding 3β-benzoyl ester, a key structural motif in cocaine and its analogs. The reaction proceeds with an inversion of configuration at the C-3 position.
Reaction Scheme:
Caption: Mitsunobu esterification of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 261.32 | 1.0 | 261 mg |
| Benzoic Acid | 122.12 | 1.2 | 147 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 393 mg |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 1.5 | 0.26 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (261 mg, 1.0 mmol), benzoic acid (147 mg, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).
-
Dissolve the solids in anhydrous tetrahydrofuran (10 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (0.26 mL, 1.5 mmol) dropwise to the stirred solution. A slight exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-Cbz-3β-benzoyloxynortropane.
-
Characterize the final product by NMR and mass spectrometry.
Expected Yield: Based on similar Mitsunobu reactions on related substrates, yields are expected to be in the range of 60-85%.[1][2]
Deprotection of this compound and Subsequent N-Alkylation
This two-step protocol first describes the removal of the Cbz protecting group to yield nortropine, followed by N-alkylation with an alkyl halide.
Workflow Diagram:
Caption: Workflow for N-deprotection and N-alkylation.
Part A: Deprotection of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 261.32 | 1.0 | 261 mg |
| 10% Palladium on Carbon (Pd/C) | - | - | 26 mg (10 wt%) |
| Methanol (MeOH) | - | - | 15 mL |
| Hydrogen (H₂) gas | - | - | 1 atm (balloon) |
Procedure:
-
Dissolve this compound (261 mg, 1.0 mmol) in methanol (15 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (26 mg, 10 wt%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude nortropine, which can often be used in the next step without further purification.
Expected Yield: Deprotection via hydrogenolysis is typically a high-yielding reaction, with expected yields greater than 90%.
Part B: N-Alkylation of Nortropine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Nortropine (from Part A) | 127.18 | ~1.0 | ~127 mg |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 | 0.13 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Acetonitrile (MeCN) | - | - | 10 mL |
Procedure:
-
Dissolve the crude nortropine (~1.0 mmol) from Part A in acetonitrile (10 mL) in a round-bottom flask.
-
Add potassium carbonate (276 mg, 2.0 mmol) to the solution.
-
Add the alkyl halide (e.g., benzyl bromide, 0.13 mL, 1.1 mmol) to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-alkyl-nortropine.
Expected Yield: N-Alkylation reactions of this type generally proceed in good to excellent yields, typically in the range of 70-95%.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the key transformations of this compound.
| Transformation | Substrate | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Mitsunobu Esterification | This compound | Benzoic Acid, PPh₃, DEAD | THF | 0 °C to RT | 12-24 | 60-85[1][2] |
| N-Cbz Deprotection | This compound | H₂, 10% Pd/C | Methanol | RT | 4-8 | >90 |
| N-Alkylation | Nortropine | Alkyl Halide, K₂CO₃ | Acetonitrile | 50-60 °C | 6-12 | 70-95 |
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical progression from the protected this compound to functionalized tropane analogs.
Caption: Synthetic pathways starting from this compound.
References
Application Notes and Protocols: N-Cbz-nortropine as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Cbz-nortropine as a key intermediate in the synthesis of biologically active compounds. Detailed protocols for its preparation and subsequent derivatization are provided, along with quantitative data on the biological activity of representative derivatives and a visualization of a relevant signaling pathway.
Introduction
This compound, a carboxybenzyl-protected derivative of nortropine, is a valuable scaffold in medicinal chemistry. The tropane core is a recurring motif in a variety of biologically active molecules, and the Cbz protecting group offers a stable yet readily cleavable means of masking the secondary amine. This allows for selective modifications at other positions of the nortropine skeleton before the final deprotection and N-substitution, which is crucial for tuning the pharmacological profile of the target compounds. This document outlines the synthesis of this compound and its application in the development of potent and selective ligands for the Nociceptin/Orphanin FQ (NOP) receptor and the dopamine transporter (DAT), both of which are significant targets in modern drug discovery.
Data Presentation
Table 1: Synthesis and Derivatization of this compound - Representative Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Cbz Protection | Nortropinone Hydrochloride | Benzyl chloroformate, NaHCO₃ | N-Cbz-nortropinone | ~90% |
| 2 | Ketone Reduction | N-Cbz-nortropinone | Sodium borohydride (NaBH₄) | This compound | >95% |
| 3 | Cbz Deprotection | This compound | H₂, Pd/C | Nortropine | High |
| 4 | N-Alkylation | Nortropine | Benzhydryl bromide, K₂CO₃ | N-Benzhydryl-nortropine | ~70-80% |
Table 2: Biological Activity of N-Substituted Nortropane Analogs at the Nociceptin (NOP) Receptor
| Compound | N-Substituent | NOP Receptor Binding Affinity (Ki, nM) | Reference |
| 1 | Benzhydryl | 0.8 | [1][2] |
| 2 | (4-Fluorophenyl)phenylmethyl | 1.2 | [1][2] |
| 3 | Bis(4-fluorophenyl)methyl | 0.5 | [1][2] |
| 4 | (4-Chlorophenyl)phenylmethyl | 0.9 | [1][2] |
Table 3: Biological Activity of N-Substituted Benztropine Analogs at the Dopamine Transporter (DAT)
| Compound | N-Substituent | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) | DAT Selectivity (SERT/DAT) | DAT Selectivity (NET/DAT) | Reference |
| GA 2-99 | Propyl | 5.59 | 490 | 1420 | 87.7 | 254.0 | [3] |
| GA 1-69 | Butyl | 29.2 | 1640 | 7350 | 56.2 | 251.7 | [3] |
| JHW 013 | Pentyl | 12.1 | 4600 | 2890 | 380.2 | 238.8 | [3] |
| GA 2-50 | Hexyl | 18.5 | 3150 | 3110 | 170.3 | 168.1 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from nortropinone hydrochloride.
Step 1: Synthesis of N-Cbz-nortropinone
-
To a solution of nortropinone hydrochloride (1 equivalent) in a 2:1 mixture of tetrahydrofuran and water, add sodium bicarbonate (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield N-Cbz-nortropinone as a white powder.
Step 2: Reduction of N-Cbz-nortropinone to this compound
-
Dissolve N-Cbz-nortropinone (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-Benzhydryl-nortropine from this compound
This protocol details the deprotection of this compound followed by N-alkylation to synthesize N-benzhydryl-nortropine, a potent NOP receptor ligand.
Step 1: Deprotection of this compound to Nortropine
-
Dissolve this compound (1 equivalent) in methanol.
-
Add 5% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).
-
Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain crude nortropine, which is used directly in the next step.
Step 2: N-Alkylation of Nortropine with Benzhydryl Bromide
-
Dissolve the crude nortropine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide.
-
Add potassium carbonate (K₂CO₃) (2-3 equivalents) as a base.
-
Add benzhydryl bromide (1.1 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford N-benzhydryl-nortropine.
Mandatory Visualization
Signaling Pathway of NOP Receptor Antagonists
The following diagram illustrates the canonical signaling pathway of the Nociceptin/Orphanin FQ (NOP) receptor, a G-protein coupled receptor (GPCR). N-substituted nortropane derivatives, synthesized from the this compound intermediate, can act as potent antagonists at this receptor, thereby blocking the downstream effects of the endogenous ligand, nociceptin.
References
- 1. Structure-activity relationships of 3-substituted N-benzhydryl-nortropane analogs as nociceptin receptor ligands for the treatment of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3-substituted N-benzhydryl-nortropane analogs as nociceptin receptor ligands for the management of cough and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Cbz Deprotection
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry. Its stability under various conditions and the diverse methods available for its removal make it a versatile choice. However, selecting the appropriate deprotection strategy is crucial to ensure high yields and compatibility with other functional groups within the molecule. This document provides a detailed overview of common N-Cbz deprotection methods, quantitative data for comparison, and step-by-step experimental protocols.
Overview of N-Cbz Deprotection Methods
The removal of the Cbz group can be accomplished under several conditions, broadly categorized as hydrogenolysis, acidic cleavage, and other reductive or nucleophilic methods. The choice of method depends on the substrate's sensitivity to the reaction conditions.
-
Catalytic Hydrogenolysis: This is the most common and often the cleanest method for Cbz deprotection. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1] The reaction proceeds under mild conditions and produces toluene and carbon dioxide as byproducts.[2]
-
Acidic Conditions: Cbz groups can be readily cleaved under strong acidic conditions.[1] This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[3] Reagents like hydrogen bromide in acetic acid (HBr/HOAc), trifluoroacetic acid (TFA), or Lewis acids are commonly employed.[1][4]
-
Alternative Reductive Methods: Besides catalytic hydrogenation, other reductive methods can be employed. For instance, the combination of sodium borohydride (NaBH4) with Pd/C offers a rapid and efficient deprotection at room temperature.[5]
-
Nucleophilic Cleavage: Certain substrates, especially those with functionalities sensitive to both hydrogenation and strong acids, can be deprotected using nucleophilic reagents.[6] For example, 2-mercaptoethanol in the presence of a base has been shown to be effective.[7][8]
Data Presentation: Comparison of N-Cbz Deprotection Methods
The following tables summarize quantitative data for various N-Cbz deprotection protocols, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Catalytic Hydrogenolysis
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 10% Pd/C | H₂ (balloon) | Methanol | Room Temp. | 3-10 min | 93-98 | With 1 equiv. NaBH₄ as an additive, very rapid deprotection is achieved.[5] |
| 5% Pd/C | H₂ (1 atm) | Methanol | 60 | 40 h | - | Standard hydrogenolysis conditions.[9] |
| Pd/C | Ammonium formate | Isopropanol | 80 (Microwave) | 10 min | - | Transfer hydrogenation method, avoids using H₂ gas.[10] |
| Pd(OAc)₂/Charcoal | H₂ (1 atm) | Methanol | Room Temp. | 12 h | High | In situ preparation of an active Pd/C catalyst.[11] |
Table 2: Acidic Cleavage
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| AlCl₃ (3 equiv.) | HFIP | Room Temp. | 2-16 h | High | Effective for substrates with sensitive functional groups like nitro, halogens, and double bonds.[4][12] |
| IPA·HCl | - | 65-75 | 4 h | High | A metal-free, scalable alternative to hydrogenolysis.[3] |
| HBr/HOAc | - | - | - | - | A commonly used system for Cbz removal.[1] |
| TMSI | Dichloromethane | Room Temp. | 12-24 h | - | Trimethylsilyl iodide can also deprotect esters and ethers.[4][13] |
Table 3: Other Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 2-Mercaptoethanol, K₃PO₄ | DMA | 75 | - | High | Nucleophilic deprotection suitable for sensitive substrates.[6][7] |
| Methanol | - | Room Temp. | - | - | Effective for N-Cbz protected imidazoles and pyrazoles.[1][14] |
Experimental Protocols
Below are detailed methodologies for key N-Cbz deprotection experiments.
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This protocol is a standard and widely used method for Cbz deprotection.
Caption: General workflow for catalytic hydrogenolysis.
Methodology:
-
Preparation: In a round-bottom flask, dissolve the N-Cbz protected amine (1.0 equiv.) in a suitable solvent such as methanol or ethyl acetate.[15]
-
Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) to the solution. The amount of catalyst can range from 10 to 20% by weight of the starting material.
-
Hydrogenation: Seal the flask and evacuate the air, then backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). For larger scales or difficult substrates, a Parr hydrogenator may be used.[15]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
Protocol 2: Acid-Mediated Deprotection using AlCl₃ and HFIP
This method is advantageous for substrates that are incompatible with hydrogenolysis.[4]
Caption: Workflow for AlCl₃/HFIP mediated deprotection.
Methodology:
-
Preparation: To a solution of the N-Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature. The reaction mixture will be a suspension.[12]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by TLC or UPLC-MS.[12]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). The mixture should become a clear solution.[12]
-
Quenching and Extraction: Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂.[12]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude residue by column chromatography to obtain the deprotected amine.[12]
Protocol 3: Rapid Deprotection with NaBH₄ and Pd/C
This protocol describes a very fast and efficient deprotection method.[5]
Methodology:
-
Preparation: Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.
-
Reagent Addition: Add 10% Pd/C followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[5] Monitor the reaction by TLC.
-
Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite and solvent evaporation).
Reaction Mechanisms
Understanding the underlying mechanisms can aid in troubleshooting and optimizing deprotection reactions.
Caption: Simplified mechanism of catalytic hydrogenolysis.
In catalytic hydrogenolysis, the Cbz group's benzyl C-O bond is cleaved on the surface of the palladium catalyst by activated hydrogen.[2] This forms an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2]
Caption: Simplified mechanism of acid-mediated deprotection.
Under strong acidic conditions, the carbonyl oxygen of the carbamate is protonated, which facilitates the cleavage of the benzylic C-O bond to form a stable benzyl cation and the carbamic acid. The carbamic acid then decarboxylates to give the desired amine.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. tdcommons.org [tdcommons.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol | Bentham Science [eurekaselect.com]
- 15. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug development. Its stability to a range of reaction conditions and its facile removal by catalytic hydrogenation make it a valuable tool for chemists.[1][2] This document provides detailed application notes and protocols for the removal of the Cbz group via catalytic hydrogenation, including standard hydrogenolysis and transfer hydrogenation methods.
Reaction Mechanism
The deprotection of a Cbz-protected amine via catalytic hydrogenation proceeds through a two-step mechanism. First, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, forming toluene and an unstable carbamic acid intermediate.[3] This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[3]
A general schematic of this process is outlined below:
R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene
[R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst, hydrogen source, solvent, and reaction conditions can significantly impact the efficiency and selectivity of Cbz deprotection. The following tables summarize quantitative data from various studies to facilitate easy comparison.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Substrate | Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂O (with TPGS-750-M) | 1 | < 2 | RT | >95 | [4] |
| N-Cbz-dioctylamine | 10% Pd/C (1 mol%) | MeOH | 1 | 1.5 | RT | 54 | [1] |
| N-Cbz-dioctylamine | 10% Pd/C (1 mol%) + 10% Nb₂O₅/C | MeOH | 1 | 1 | RT | >99 | [1] |
| Cbz-Protected Pyrrolidine | 10% Pd/C | EtOH | 1 | - | RT | 98 | [5] |
| Cbz-(OBn)Tyr-OMe | 10% Pd/C | EtOH | 1 | - | RT | 83 | [5] |
Table 2: Transfer Hydrogenation
| Substrate | Catalyst | Hydrogen Donor | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| N-Cbz Amines (various) | 10% Pd-C (10 wt%) | NaBH₄ (1 equiv) | MeOH | 3-10 min | RT | 93-98 | [6] |
| Cbz-Gly | 10% Pd/C | HCOOH | MeOH | 3 min | RT | 95 | [2] |
| Cbz-Phe | 10% Pd/C | HCOOH | MeOH | 3 min | RT | 95 | [2] |
| Protected Caprazamycin A (5 Cbz groups) | Pd black | EtOH/HCOOH (20:1) | EtOH/HCOOH | 1.5 h | 25 | - | [7] |
| Cbz-protected amines | Pd/C | HCONH₄ (in TPGS-750-M) | H₂O | - | - | High | [8] |
Experimental Protocols
The following are detailed methodologies for common Cbz deprotection experiments.
Protocol 1: Standard Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the removal of a Cbz group using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask)
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad or membrane filter)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite or a membrane filter to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary by crystallization, chromatography, or other suitable methods.
Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid
This protocol provides a method for Cbz deprotection using formic acid as the hydrogen donor in the presence of Pd/C. This method avoids the need for a hydrogen gas cylinder.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is often rapid and may be complete within minutes to a few hours.[2]
-
Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt.
-
If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in catalytic hydrogenation for Cbz group removal.
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Key parameters in Cbz deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. greentech.fr [greentech.fr]
- 5. thalesnano.com [thalesnano.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Cbz-Nortropine in the Synthesis of Glycine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of glycine receptor (GlyR) modulators derived from N-Cbz-nortropine. The protocols outlined below are intended to serve as a guide for the chemical synthesis and pharmacological characterization of novel compounds targeting the glycine receptor, a key player in inhibitory neurotransmission.
Introduction
The inhibitory glycine receptor (GlyR) is a ligand-gated ion channel that mediates fast synaptic inhibition, primarily in the spinal cord and brainstem.[1][2][3] Its role in modulating neuronal excitability makes it an attractive therapeutic target for conditions such as chronic pain, epilepsy, and movement disorders. Allosteric modulators of the GlyR, which can enhance or inhibit the receptor's response to its endogenous ligand glycine, offer a promising avenue for the development of novel therapeutics with improved specificity and reduced side effects.
Tropane alkaloids, particularly derivatives of nortropine, have emerged as a valuable scaffold for the design of potent and selective GlyR modulators. The use of this compound as a starting material allows for the strategic introduction of diverse functionalities, leading to the generation of libraries of compounds with a range of pharmacological activities. This document details the synthetic route from this compound to nortropine-based GlyR modulators and provides protocols for their biological evaluation.
Data Presentation
The following tables summarize the quantitative data for representative nortropine-based glycine receptor modulators. The data highlights the affinity of these compounds for the glycine receptor, often determined through competitive binding assays using [3H]strychnine, and their selectivity against the 5-HT3 receptor, another important ligand-gated ion channel.
Table 1: Glycine Receptor Binding Affinity of Nortropine-Based Modulators
| Compound | GlyR α1 IC50 (nM) | GlyR α1 Ki (nM) | Reference |
| Nortropisetron | 15 | 10 | [4] |
| Nortropine-3α-yl 3,5-dichlorobenzoate | 25 | - | Fictional Data |
| Nortropine-3α-yl 4-nitrobenzoate | 48 | - | Fictional Data |
Note: IC50 and Ki values are indicative of the compound's affinity for the receptor. Lower values signify higher affinity. Data presented as "Fictional Data" is for illustrative purposes and should be replaced with experimentally determined values.
Table 2: Selectivity Profile of Nortropine-Based Modulators
| Compound | GlyR α1 Ki (nM) | 5-HT3R Ki (nM) | Selectivity Ratio (5-HT3R Ki / GlyR α1 Ki) | Reference |
| Nortropisetron | 10 | 150 | 15 | [4] |
| Nortropine-3α-yl 3,5-dichlorobenzoate | - | - | - | Fictional Data |
| Nortropine-3α-yl 4-nitrobenzoate | - | - | - | Fictional Data |
Note: A higher selectivity ratio indicates a greater preference for the glycine receptor over the 5-HT3 receptor.
Experimental Protocols
Protocol 1: Synthesis of Nortropine-Based Glycine Receptor Modulators
This protocol describes a general two-step synthesis of nortropine esters from this compound.
Step 1: Esterification of this compound
This step involves the coupling of this compound with a desired aromatic carboxylic acid. The following is a general procedure using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Materials:
-
This compound
-
Aromatic carboxylic acid (e.g., indole-3-carboxylic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic carboxylic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the this compound ester.
Step 2: Deprotection of the N-Cbz Group
This step involves the removal of the Cbz protecting group via catalytic hydrogenolysis to yield the final nortropine ester.
Materials:
-
This compound ester (from Step 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2) supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the this compound ester in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude nortropine ester.
-
If necessary, purify the final product by recrystallization or column chromatography.
Protocol 2: [3H]Strychnine Competitive Binding Assay
This protocol describes a method to determine the binding affinity of synthesized compounds for the glycine receptor using a competitive radioligand binding assay.
Materials:
-
Rat spinal cord tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]Strychnine (radioligand)
-
Unlabeled strychnine (for non-specific binding determination)
-
Synthesized test compounds
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat spinal cord tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store membrane preparations at -80 °C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [3H]strychnine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]strychnine, and a high concentration of unlabeled strychnine (e.g., 10 µM).
-
Competition: Membrane preparation, [3H]strychnine, and varying concentrations of the test compound.
-
-
Incubate the plates at a controlled temperature (e.g., 4 °C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to reduce non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]strychnine) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]strychnine and Kd is its dissociation constant.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the evaluation of the functional activity of synthesized compounds on glycine receptors expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing the desired glycine receptor subtype (e.g., α1).
-
Cell culture medium and supplements.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, 2 ATP, 0.2 GTP, pH 7.2).
-
Glycine stock solution.
-
Synthesized test compounds.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators and perfusion system.
-
Borosilicate glass capillaries for patch pipettes.
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the glycine receptor of interest on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply glycine at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Co-apply the test compound at various concentrations with the same concentration of glycine.
-
Record the changes in the glycine-evoked current in the presence of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation or inhibition of the glycine response by the test compound.
-
Construct concentration-response curves and determine the EC50 (for potentiation) or IC50 (for inhibition) values.
-
Mandatory Visualization
Caption: Synthetic workflow for nortropine-based GlyR modulators.
Caption: Glycine receptor signaling and modulation.
References
Application Notes and Protocols for the Characterization of N-Cbz-Nortropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-nortropine (N-Cbz-nortropine) is a key intermediate in the synthesis of various tropane alkaloids, a class of compounds with significant pharmacological activities. As a crucial building block in drug discovery and development, its unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed information about the molecular structure and composition of this compound. This document provides detailed application notes and protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and ESI-MS.
Spectroscopic Data for this compound
The structural confirmation of this compound is achieved through the comprehensive analysis of its NMR and MS data. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 | m | 5H | Ar-H |
| 5.22 | s | 2H | -CH ₂-Ph |
| 4.62 | s | 2H | N-CH - |
| 2.67 | m | 2H | CH ₂ |
| 2.38 | d, J=15.9 Hz | 2H | CH ₂ |
| 2.12 | m | 2H | CH ₂ |
| 1.71 | dd, J=15.0, 7.2 Hz | 2H | CH ₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~208 | C =O |
| ~155 | N-C =O |
| ~136 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~67 | -C H₂-Ph |
| ~55 | N-C H- |
| ~41 | C H₂ |
| ~35 | C H₂ |
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion Type | Proposed Fragment |
| 260.12 | [M+H]⁺ | Protonated Molecular Ion |
| 168.09 | [M-C₇H₇O]⁺ | Loss of benzyloxy group |
| 124.08 | [M-C₈H₇O₂]⁺ | Loss of Cbz group |
| 91.05 | [C₇H₇]⁺ | Tropylium ion |
Experimental Protocols
Protocol 1: NMR Spectroscopy
1.1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.
1.2. Data Acquisition:
- Instrument: 400 MHz NMR Spectrometer.
- ¹H NMR Parameters:
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1 second
- ¹³C NMR Parameters:
- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2 seconds
1.3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
2.1. Sample Preparation:
- Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2.2. Data Acquisition:
- Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.
- Ionization Mode: Positive ion mode.
- Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
- MS Parameters:
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Mass Range: m/z 50-500
- Tandem MS (MS/MS) for Fragmentation Analysis:
- Select the protonated molecular ion [M+H]⁺ as the precursor ion.
- Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to induce fragmentation.
- Acquire the product ion spectrum.
2.3. Data Analysis:
- Identify the molecular ion peak [M+H]⁺.
- Analyze the MS/MS spectrum to identify the major fragment ions.
- Propose fragmentation pathways based on the observed neutral losses and the structure of this compound.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound and a proposed mass spectrometry fragmentation pathway.
Caption: Workflow for NMR analysis of this compound.
Caption: Proposed ESI-MS fragmentation of this compound.
Application Notes and Protocols for Large-Scale Synthesis of N-Cbz Protected Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the protection of amines in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1][2] Its stability under a range of conditions and its facile removal by catalytic hydrogenolysis make it an invaluable tool for chemists.[3] This document provides detailed application notes and protocols for the large-scale synthesis of N-Cbz protected compounds, focusing on methodologies suitable for industrial applications.
Core Concepts of N-Cbz Protection
The most common method for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2] The base serves to neutralize the hydrochloric acid byproduct of the reaction. The choice of base, solvent, and reaction conditions can significantly impact the yield, purity, and scalability of the process.
An alternative to the often hazardous benzyl chloroformate is the use of benzyl N-succinimidyl carbonate (Cbz-OSu), which offers a safer reaction profile.[4]
Experimental Protocols
Protocol 1: Classical Schotten-Baumann Conditions for N-Cbz Protection of Amino Acids
This protocol is a widely used method for the N-Cbz protection of amino acids on a large scale.[5]
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)
-
Water
-
Organic Solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[1]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and other impurities.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected amino acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
A specific industrial example for the synthesis of Cbz-L-cyclohexylglycine (Cbz-L-CHG) involved dissolving 246 kg of L-CHG in 2460 L of water with 250 L of 20% aqueous NaOH. Then, 267 kg of Cbz-Cl and 280 L of 20% aqueous NaOH were added dropwise. After reaction completion, the product was extracted with ethyl acetate, washed, and crystallized from n-heptane to yield 375 kg of Cbz-L-CHG (82.3% yield).[5]
Protocol 2: N-Cbz Protection in a Green Solvent (PEG-600)
This protocol offers an environmentally friendly alternative for the N-Cbz protection of a variety of amines.[6][7]
Materials:
-
Amine (1.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.0 equiv)
-
Polyethylene Glycol (PEG-600)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a magnetically stirred mixture of benzyl chloroformate (1 mmol) and PEG-600 (0.5 mL), add the amine (1 mmol) at room temperature.[6]
-
Stir the reaction mixture for the specified time (see table below), monitoring by TLC.
-
Upon completion, add diethyl ether (20 mL) to the reaction mixture.
-
Separate the organic phase and wash with a saturated aqueous solution of NaHCO₃ (5 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent.[6]
Protocol 3: N-Cbz Protection using Benzyl N-Succinimidyl Carbonate (Cbz-OSu)
This method avoids the use of the more hazardous benzyl chloroformate.[4]
Materials:
-
Amine (1.0 equiv)
-
Benzyl N-Succinimidyl Carbonate (Cbz-OSu) (1.0 - 1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (1:1)
-
Ethyl Acetate for extraction
Procedure:
-
Dissolve the amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Add benzyl N-succinimidyl carbonate to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or HPLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various N-Cbz protection protocols.
Table 1: N-Cbz Protection of Various Amines in Water [3]
| Entry | Amine | Time | Yield (%) |
| 1 | Aniline | 30 min | 95 |
| 2 | 4-Methylaniline | 30 min | 96 |
| 3 | 4-Methoxyaniline | 35 min | 94 |
| 4 | 4-Chloroaniline | 40 min | 92 |
| 5 | Benzylamine | 5 min | 98 |
| 6 | Cyclohexylamine | 10 min | 96 |
| 7 | Pyrrolidine | 10 min | 95 |
| 8 | Piperidine | 10 min | 94 |
Table 2: N-Cbz Protection of Amines in PEG-400 [6]
| Entry | Amine | Time (min) | Yield (%) |
| 1 | Aniline | 30 | 94 |
| 2 | 4-Fluoroaniline | 35 | 93 |
| 3 | 4-Chloroaniline | 40 | 92 |
| 4 | 4-Bromoaniline | 40 | 92 |
| 5 | 4-Iodoaniline | 45 | 90 |
| 6 | Benzylamine | 5 | 98 |
| 7 | n-Butylamine | 10 | 95 |
| 8 | Pyrrolidine | 10 | 96 |
Table 3: Comparison of Cbz-Cl and Cbz-OSu for N-Cbz Protection of a Primary Amine
| Reagent | Base | Solvent | Time | Yield (%) | Reference |
| Cbz-Cl | NaHCO₃ | THF/H₂O | 20 h | 90 | [2] |
| Cbz-OSu | NaHCO₃ | THF/H₂O | Not Specified | High | [4] |
Safety Considerations for Large-Scale Synthesis
The use of benzyl chloroformate on a large scale requires strict adherence to safety protocols due to its hazardous nature.
Hazards of Benzyl Chloroformate: [8][9][10]
-
Toxic: Fatal if inhaled.[9]
-
Carcinogen: May cause cancer.[8]
-
Reactive: Reacts with water and moist air to form hydrogen chloride gas.[10]
-
Combustible Liquid: [10]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a closed system with local exhaust ventilation.[8][10] Emergency eye wash fountains and safety showers should be readily available.[8]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Spill and Fire Procedures:
Visualizations
Workflow for Large-Scale N-Cbz Protection
Caption: General workflow for the large-scale synthesis of N-Cbz protected compounds.
N-Cbz Protection and Deprotection Cycle
Caption: The cycle of N-Cbz protection and deprotection in multi-step synthesis.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. ijacskros.com [ijacskros.com]
- 4. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemos.de [chemos.de]
- 10. nj.gov [nj.gov]
- 11. Benzyl chloroformate - Safety Data Sheet [chemicalbook.com]
Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a foundational amine protecting group in peptide synthesis.[1] While traditionally favored in solution-phase synthesis, its application in solid-phase peptide synthesis (SPPS) offers unique advantages, particularly in strategies requiring orthogonal deprotection schemes. The Cbz group is stable to the acidic conditions used for tert-butoxycarbonyl (Boc) group removal and the basic conditions for 9-fluorenylmethoxycarbonyl (Fmoc) group removal, making it a valuable tool for the synthesis of complex peptides and for N-terminal modifications.[1][2]
This document provides detailed application notes and protocols for the effective use of N-Cbz protected amino acids in SPPS. It covers coupling strategies, on-resin deprotection, N-terminal capping, and potential side reactions, with a focus on providing practical, actionable guidance for researchers.
Core Principles and Applications
The primary application of N-Cbz protected building blocks in modern SPPS is as a final N-terminal capping agent or for the introduction of a specific residue where subsequent on-resin deprotection is desired without affecting acid- or base-labile protecting groups on the side chains. The Cbz group's orthogonality to both Boc and Fmoc chemistries is its key feature.[2]
Orthogonality of the Cbz Protecting Group:
| Protecting Group | Cleavage Condition | Cbz Group Stability |
| Fmoc | Basic (e.g., 20% piperidine in DMF) | Stable |
| Boc | Acidic (e.g., TFA) | Generally Stable[3] |
| Trityl (Trt) | Mildly Acidic | Stable |
| tert-Butyl (tBu) | Strongly Acidic (e.g., TFA) | Stable |
| Cbz | Hydrogenolysis (e.g., H₂/Pd/C) | Labile |
This orthogonality allows for selective deprotection of the N-terminus while side-chain protecting groups and the peptide-resin linkage remain intact, enabling further modifications such as cyclization or branching.
Experimental Protocols
Protocol 1: Coupling of an N-Cbz Protected Amino Acid
This protocol outlines the manual coupling of an N-Cbz protected amino acid to a resin-bound peptide with a free N-terminal amine. The use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent is described.
Materials:
-
Peptide-resin with a free N-terminus
-
N-Cbz-amino acid (3 equivalents)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4]
-
Amino Acid Activation: In a separate vial, dissolve the N-Cbz-amino acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated N-Cbz-amino acid solution. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or consider a second coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
Quantitative Data on Coupling Efficiency:
While specific quantitative data for the coupling efficiency of every Cbz-amino acid is sequence-dependent, studies on general peptide synthesis indicate that coupling efficiencies are influenced by the specific amino acids being coupled and the length of the peptide chain.[5] For instance, sterically hindered amino acids may exhibit lower coupling efficiencies. It is crucial to monitor each coupling step to ensure completion.
| Coupling Reagent | Typical Coupling Time | General Success Rate |
| HBTU/DIPEA | 1-4 hours | >99% |
| DIC/HOBt | 2-6 hours | >98% |
| PyBOP/DIPEA | 1-4 hours | >99% |
Protocol 2: On-Resin N-Terminal Capping with Cbz-Cl
This protocol is for the N-terminal capping of a completed peptide sequence on the solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
Benzyl chloroformate (Cbz-Cl) (5 equivalents)
-
DIPEA (10 equivalents)
-
DMF
-
DCM
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM.
-
Capping Reaction: Suspend the resin in DMF. In a separate vial, dissolve Cbz-Cl in DMF and add it to the resin suspension. Add DIPEA to the mixture.
-
Reaction and Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of free amines using the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Capping of Unreacted Sites (Optional but Recommended): To block any remaining unreacted N-termini, perform a capping step with a solution of acetic anhydride and DIPEA in DMF.[6]
Protocol 3: On-Resin Deprotection of the Cbz Group via Catalytic Transfer Hydrogenation
This method provides a milder alternative to high-pressure catalytic hydrogenation for the removal of the Cbz group on the solid support.
Materials:
-
N-Cbz protected peptide-resin
-
Palladium on activated carbon (Pd/C, 10%) (0.2 equivalents by weight relative to the resin)
-
Ammonium formate or cyclohexene as the hydrogen donor (10-20 equivalents)
-
DMF or a mixture of DMF/DCM
Procedure:
-
Resin Swelling: Swell the N-Cbz protected peptide-resin in the chosen solvent system for 30-60 minutes.
-
Catalyst Addition: Add the Pd/C catalyst to the resin suspension.
-
Hydrogen Donor Addition: Add the hydrogen donor (e.g., ammonium formate).
-
Deprotection Reaction: Agitate the mixture at room temperature. The reaction time can vary from 4 to 24 hours depending on the peptide sequence and the efficiency of the catalyst.
-
Monitoring: Monitor the progress of the deprotection by taking small samples of the resin, washing them thoroughly, and performing a Kaiser test. A positive test indicates the presence of the deprotected free amine.
-
Catalyst Removal: Once the deprotection is complete, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts. The resin is now ready for the next coupling step or for cleavage from the support.
Note on Catalyst and Solvents: The choice of solvent can influence the efficiency of the catalytic transfer hydrogenation. Protic solvents like methanol can also be used in some cases.[7] The catalyst should be handled with care as it can be pyrophoric.
Troubleshooting and Side Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling of Cbz-Amino Acid | - Steric hindrance of the Cbz-amino acid- Aggregation of the peptide chain on the resin | - Extend the coupling time- Perform a second coupling with fresh reagents- Use a more potent coupling agent like HATU- Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP) |
| Incomplete On-Resin Cbz Deprotection | - Inactive catalyst- Insufficient hydrogen donor- Steric hindrance around the Cbz group | - Use fresh, high-quality Pd/C catalyst- Increase the amount of hydrogen donor and/or reaction time- Swell the resin in a solvent that promotes accessibility (e.g., NMP) |
| Catalyst Poisoning | - Presence of sulfur-containing amino acids (e.g., Cysteine, Methionine) | - Use a larger amount of catalyst- Consider alternative deprotection methods if possible (though limited for Cbz) |
| Side Reactions during Cleavage | - Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during TFA cleavage | - Use a scavenger cocktail (e.g., TFA/TIS/water) during cleavage to quench reactive species. |
Visualizing the Workflow
Cbz-Amino Acid Coupling Workflow
References
Troubleshooting & Optimization
Technical Support Center: N-Cbz Protection of Amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the N-benzyloxycarbonyl (Cbz) protection of amines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-Cbz protection of an amine?
The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This is followed by the departure of the chloride leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[1]
Q2: What are the most common side reactions observed during N-Cbz protection?
The most frequently encountered side reactions include:
-
Di-Cbz protection of primary amines: Formation of a di-protected amine where two Cbz groups are attached to the nitrogen atom.
-
Hydrolysis of benzyl chloroformate: The reaction of Cbz-Cl with water, leading to the formation of benzyl alcohol and carbon dioxide.[2]
-
Formation of benzyl alcohol: This can occur through the hydrolysis of Cbz-Cl or during the workup.
-
Over-alkylation of the product: The Cbz-protected amine can sometimes be alkylated, especially if reactive alkyl halides are present.[3][4]
Q3: How can I minimize the di-protection of a primary amine?
To minimize the formation of the di-Cbz byproduct, consider the following strategies:
-
Control the stoichiometry: Use a slight excess (1.05-1.2 equivalents) of benzyl chloroformate. Using a large excess can promote di-protection.
-
Slow addition of the reagent: Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.
-
Choice of base: A weaker base, such as sodium bicarbonate, is often preferred over strong bases like sodium hydroxide, as it is less likely to deprotonate the initially formed Cbz-protected amine, which is a prerequisite for the second Cbz addition.[5]
Q4: My benzyl chloroformate reagent is old and appears yellow. Can I still use it?
Yellowing of benzyl chloroformate can indicate decomposition, often due to moisture, which leads to the formation of HCl and other byproducts.[2] While it might still be usable for less sensitive substrates, it is highly recommended to use fresh or purified reagent for optimal results and to avoid introducing impurities into your reaction. Impurities can lead to lower yields and the formation of side products.
Q5: What is the role of the base in the N-Cbz protection reaction?
The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction.[1] This is essential for several reasons:
-
It prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
It drives the reaction equilibrium towards the product side.
-
The choice of base can influence the reaction's chemoselectivity and the formation of side products.
Troubleshooting Guide
Issue 1: Low Yield of the Desired N-Cbz Protected Amine
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if necessary.- Ensure efficient stirring to overcome phase transfer limitations in biphasic systems. | Drive the reaction to completion and improve the yield of the desired product. |
| Hydrolysis of benzyl chloroformate | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the benzyl chloroformate slowly to the reaction mixture. | Minimize the decomposition of the protecting group reagent, making it more available to react with the amine. |
| Protonation of the starting amine | - Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl.[1] - Choose a base that is strong enough to deprotonate the ammonium salt but not the Cbz-protected amine. | Maintain the nucleophilicity of the starting amine throughout the reaction. |
| Poor solubility of the starting amine | - Choose a suitable solvent system. For example, a mixture of THF and water is often effective.[1] - For zwitterionic compounds like amino acids, ensure they are fully dissolved as their corresponding salt before adding Cbz-Cl.[5] | Improve the reaction kinetics by ensuring all reactants are in the same phase. |
Issue 2: Formation of Di-Cbz Protected Byproduct with Primary Amines
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Excess benzyl chloroformate | - Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents). | Reduce the availability of the electrophile for the second addition. |
| Strong base | - Use a milder base like sodium bicarbonate instead of sodium hydroxide or triethylamine.[5] | Minimize the deprotonation of the mono-Cbz protected amine, thus preventing the second Cbz addition. |
| High reaction temperature | - Perform the reaction at a lower temperature (e.g., 0 °C). | Decrease the rate of the second protection reaction, which generally has a higher activation energy. |
Experimental Protocols
Standard Protocol for N-Cbz Protection of a Primary Amine
-
Dissolve the primary amine (1.0 equiv.) in a suitable solvent system, such as a 2:1 mixture of tetrahydrofuran (THF) and water.[1]
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol for N-Cbz Protection of an Amino Acid
-
Dissolve the amino acid (1.0 equiv.) in a 2 M solution of sodium hydroxide (NaOH, 2.0 equiv.) and cool to 0 °C.[5]
-
In a separate flask, prepare a solution of benzyl chloroformate (1.1 equiv.) in a suitable organic solvent (e.g., dioxane).
-
Simultaneously add the benzyl chloroformate solution and an additional equivalent of 2 M NaOH dropwise to the stirred amino acid solution, maintaining the pH between 9-10 and the temperature at 0 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the N-Cbz protected amino acid with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the product.
Visualizations
Caption: General reaction pathway for N-Cbz protection of amines.
Caption: Troubleshooting workflow for low yield in N-Cbz protection.
Caption: Logic diagram for preventing di-Cbz protection of primary amines.
References
Technical Support Center: Cbz Deprotection via Hydrogenolysis
Welcome to the technical support center for Carboxybenzyl (Cbz) group deprotection via hydrogenolysis. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Cbz deprotection by hydrogenolysis?
The deprotection of a Cbz group via hydrogenolysis is a catalytic reduction process. The most commonly used catalyst is palladium on carbon (Pd/C). In the presence of a hydrogen source, the catalyst facilitates the cleavage of the benzylic C-O bond of the carbamate. This initially forms an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[1][2]
Q2: My Cbz deprotection reaction is very slow or incomplete. What are the common causes?
Several factors can lead to a sluggish or incomplete reaction:
-
Poor Catalyst Activity: The Pd/C catalyst may be old, of poor quality, or deactivated.[3]
-
Catalyst Poisoning: The presence of certain functional groups or impurities in your starting material or solvent can poison the palladium catalyst. Sulfur-containing compounds are notorious for this.[4][5][6]
-
Insufficient Hydrogen: The supply of hydrogen gas may be inadequate, or the transfer hydrogenation reagent may be depleted.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.
-
Steric Hindrance: A sterically hindered Cbz group can be more difficult to remove.
Q3: Are there alternative hydrogen sources to hydrogen gas?
Yes, transfer hydrogenation is a common and often more convenient alternative to using hydrogen gas.[1] This method utilizes a hydrogen donor molecule in the presence of the catalyst. Common hydrogen donors include:
Transfer hydrogenation can sometimes offer different selectivity and can be easier to handle in a standard laboratory setting.[1][7]
Q4: Can other functional groups in my molecule be affected during Cbz deprotection?
Yes, other functional groups can be reduced under typical hydrogenolysis conditions. These include:
-
Alkenes and alkynes
-
Nitro groups
-
Aryl halides (dehalogenation)[10]
-
Other benzyl ethers or esters[11]
Careful selection of reaction conditions and catalyst can often achieve chemoselectivity. For instance, using a poisoned catalyst like Lindlar's catalyst may allow for the selective reduction of an alkyne without cleaving the Cbz group.[12]
Troubleshooting Guides
Problem 1: Incomplete or Slow Reaction
If your Cbz deprotection is not proceeding to completion, consider the following troubleshooting steps.
Troubleshooting Workflow for Incomplete/Slow Reactions
Caption: A stepwise approach to troubleshooting incomplete Cbz deprotection.
Troubleshooting Table for Incomplete or Slow Reactions
| Observation | Possible Cause | Suggested Solution | Key Parameters to Monitor |
| No reaction or very slow reaction from the start | Inactive Catalyst | Use a fresh batch of high-quality Pd/C. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[3] | Reaction progress by TLC or LC-MS |
| Reaction starts but then stops | Catalyst Poisoning | See the dedicated section on catalyst poisoning below. | Presence of potential poisons (e.g., sulfur compounds) |
| Reaction is consistently slow | Suboptimal Conditions | Increase temperature. Change solvent to one with better substrate solubility (e.g., MeOH, EtOH, THF, or mixtures).[3] Add a co-solvent like acetic acid, which can protonate the amine and facilitate the reaction.[3] | Temperature, solvent, and reaction time |
| Inconsistent results between batches | Variable Hydrogen Supply | Ensure a continuous and sufficient supply of hydrogen gas. If using transfer hydrogenation, ensure the donor is not degraded and is used in sufficient excess. | Hydrogen pressure, consumption of transfer hydrogenation agent |
Problem 2: Catalyst Poisoning
Catalyst poisoning is a frequent issue in hydrogenolysis, especially when working with complex molecules.
Troubleshooting Workflow for Catalyst Poisoning
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. researchgate.net [researchgate.net]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Cbz-nortropine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Cbz-nortropine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-Cbz protection of nortropine?
A1: The most common method involves the reaction of nortropine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The secondary amine of nortropine is more nucleophilic than the secondary alcohol, allowing for selective N-protection.
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water. A base is required to neutralize the hydrochloric acid byproduct formed during the reaction. Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The reaction is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products.
Q3: What are the potential side products in this reaction?
A3: The primary potential side product is the O-acylated this compound, where the hydroxyl group has also reacted with benzyl chloroformate. Another possible impurity is any unreacted starting material (nortropine). The formation of benzyl alcohol can also occur if the benzyl chloroformate degrades.
Q4: How can I minimize the formation of the O-acylated side product?
A4: To minimize O-acylation, it is recommended to use slightly more than one equivalent of benzyl chloroformate and to control the reaction temperature, keeping it low (around 0 °C). The higher nucleophilicity of the amine compared to the alcohol at this temperature favors N-acylation.
Q5: How can this compound be purified?
A5: this compound can be purified using several techniques. After an aqueous workup to remove the base and salts, the product can be purified by recrystallization or column chromatography.
Q6: What is a suitable solvent for the recrystallization of this compound?
A6: Given that this compound is a solid with a reported melting point of 124 °C, recrystallization is a viable purification method. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool, causing the purified product to crystallize. A solvent system of hexane and ethyl acetate or toluene could be a good starting point for optimization.
Q7: What conditions are recommended for column chromatography of this compound?
A7: For column chromatography, silica gel is a suitable stationary phase. A mobile phase consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is recommended. A common starting point is a 3:1 mixture of hexane to ethyl acetate, with the polarity adjusted as needed based on TLC analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive benzyl chloroformate. | 1. Use fresh or properly stored benzyl chloroformate. |
| 2. Insufficient base. | 2. Ensure at least one equivalent of base is used to neutralize the HCl byproduct. For tertiary amine bases, 2-3 equivalents are common. | |
| 3. Reaction of base with Cbz-Cl. | 3. If using NaOH, add it and the Cbz-Cl simultaneously but separately to the nortropine solution to avoid direct reaction. | |
| 4. Incomplete reaction. | 4. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or allowing the reaction to warm to room temperature. | |
| Low Purity/Multiple Spots on TLC | 1. Formation of O-acylated byproduct. | 1. Perform the reaction at 0 °C and use only a slight excess (1.1-1.2 equivalents) of benzyl chloroformate. |
| 2. Unreacted starting material. | 2. Ensure the reaction goes to completion. An acidic wash during workup can help remove unreacted nortropine. | |
| 3. Degradation of product during workup or purification. | 3. Avoid unnecessarily harsh acidic or basic conditions during the workup. | |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. | 1. Purify the product using column chromatography. |
| 2. Residual solvent. | 2. Ensure all solvent is removed under high vacuum. | |
| Difficulty with Recrystallization | 1. Unsuitable solvent system. | 1. Screen different solvent systems (e.g., ethyl acetate/hexane, toluene, isopropanol). An anti-solvent crystallization approach may also be effective. |
| 2. Product "oiling out" instead of crystallizing. | 2. Ensure the boiling point of the solvent is lower than the melting point of the product. Cool the solution slowly and scratch the inside of the flask to induce crystallization. | |
| Poor Separation During Column Chromatography | 1. Inappropriate mobile phase. | 1. Optimize the mobile phase polarity using TLC. A gradient elution may be necessary to separate closely eluting impurities. |
| 2. Column overloading. | 2. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 weight ratio). |
Experimental Protocols
Protocol 1: N-Cbz Protection of Nortropine using Triethylamine
This protocol is adapted from a similar procedure for the N-Cbz protection of benzylamine which provided an 82% yield after purification.
Materials:
-
Nortropine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve nortropine (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2-3 equivalents).
-
Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).
Protocol 2: N-Cbz Protection of Nortropine using Sodium Bicarbonate
This protocol provides an alternative using an inorganic base in a biphasic system.
Materials:
-
Nortropine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve nortropine (1 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2 equivalents).
-
Slowly add benzyl chloroformate (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C. Monitor the reaction by TLC until completion.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Cbz Protection
| Parameter | Protocol 1 (TEA) | Protocol 2 (NaHCO₃) |
| Base | Triethylamine | Sodium Bicarbonate |
| Solvent | Dichloromethane | THF/Water (2:1) |
| Temperature | 0 °C to Room Temp. | 0 °C |
| Workup | Acid/Base Washes | Aqueous Extraction |
| Purification | Column Chromatography | Recrystallization/Column |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for common issues in this compound synthesis.
Technical Support Center: Large-Scale Synthesis of Nortropine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of nortropine derivatives.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of Nortropine
Problem: You are experiencing lower than expected yields during the N-alkylation of nortropine with an alkyl halide (R-X) on a large scale.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Reaction Time: Small-scale successes may not directly translate to larger batches due to altered kinetics. Increase the reaction time in increments of 10-15% and monitor progress by TLC or HPLC. 2. Temperature: Ensure uniform heating. Hot spots or insufficient heating in large reactors can lead to incomplete conversion. Verify internal temperature probes are accurately placed. Consider a step-wise temperature increase to maintain a controlled reaction rate. |
| Side Reactions | 1. Over-alkylation (Quaternary Salt Formation): This occurs if the product is more nucleophilic than the starting nortropine. Use a slight excess (1.1-1.3 equivalents) of nortropine relative to the alkylating agent. Control the addition rate of the alkyl halide to maintain a low instantaneous concentration. 2. Elimination Reactions: If using a secondary or tertiary alkyl halide, elimination can compete with substitution. Use a non-hindered base and a lower reaction temperature. Consider using a different alkylating agent, such as a tosylate or mesylate, which are better leaving groups. |
| Poor Solubility | 1. Solvent Choice: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. On a large scale, solubility issues can be exacerbated. Consider a solvent mixture or a higher-boiling point solvent that allows for higher reaction temperatures. 2. Agitation: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions. Ensure the reactor's agitation speed is sufficient to maintain a homogeneous mixture. |
| Base Inefficiency | 1. Base Strength and Solubility: The base (e.g., K₂CO₃, Et₃N) must be strong enough to deprotonate the nortropine effectively but not so strong as to promote elimination. Ensure the base is sufficiently soluble in the reaction medium. For heterogeneous bases like K₂CO₃, ensure efficient stirring to maximize surface area contact. |
Experimental Protocol: Optimized N-Alkylation of Nortropine (Kilogram Scale)
-
Reactor Setup: Charge a 100 L glass-lined reactor with nortropine (5.0 kg, 39.3 mol) and anhydrous acetonitrile (50 L).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (6.5 kg, 47.0 mol).
-
Heating and Agitation: Begin stirring at 200-250 RPM and heat the mixture to 60-65°C.
-
Alkyl Halide Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 7.4 kg, 43.2 mol) subsurface over 2-3 hours, maintaining the internal temperature below 70°C.
-
Reaction Monitoring: Monitor the reaction progress every hour by HPLC. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to 20-25°C. Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 5 L).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on a silica gel plug.
Logical Workflow for Troubleshooting Low N-Alkylation Yield
Caption: Troubleshooting workflow for low N-alkylation yield.
Issue 2: Poor Control of Stereoselectivity in Nortropinone Reduction
Problem: Achieving the desired stereoisomer (endo or exo alcohol) during the reduction of a nortropinone derivative on a large scale is inconsistent.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Reducing Agent | 1. Steric Hindrance: The choice of reducing agent is critical for stereocontrol. For the thermodynamically more stable endo-alcohol, a less hindered hydride source that can approach from the less hindered equatorial face is preferred (e.g., NaBH₄). For the kinetically favored exo-alcohol, a bulkier reducing agent that attacks from the axial face is required (e.g., L-Selectride®). 2. Reagent Purity and Activity: Ensure the reducing agent is of high purity and has not degraded during storage. |
| Temperature Control | 1. Exothermic Reaction: Hydride reductions are often exothermic. Poor temperature control in a large reactor can lead to a loss of stereoselectivity. Ensure efficient cooling and a slow, controlled addition of the reducing agent to maintain the desired reaction temperature. 2. Low Temperatures: For highly selective reductions, especially with bulky reagents, very low temperatures (-78°C) are often required. Ensure the reactor is capable of maintaining these temperatures consistently throughout the batch. |
| Solvent Effects | 1. Chelation Control: Certain solvents can coordinate with the reducing agent or the substrate, influencing the direction of hydride attack. For example, using a chelating solvent with a substrate that has a nearby coordinating group can lock the conformation and improve stereoselectivity. 2. Polarity: The polarity of the solvent can affect the transition state energy of the two possible attack trajectories. Empirically test different solvents (e.g., THF, methanol, ethanol) to find the optimal system. |
Quantitative Data on Stereoselective Reduction:
| Reducing Agent | Temperature (°C) | Solvent | Typical endo:exo Ratio |
| NaBH₄ | 0 to 25 | Methanol | >90:10 |
| LiAlH₄ | 0 | THF | ~85:15 |
| L-Selectride® | -78 | THF | <5:>95 |
| K-Selectride® | -78 | THF | <2:>98 |
Experimental Protocol: Stereoselective Reduction to the exo-Alcohol
-
Reactor Setup: To a 100 L reactor, add the nortropinone derivative (4.0 kg, ~26 mol, assuming MW ~153 g/mol ) and anhydrous THF (40 L).
-
Inert Atmosphere and Cooling: Purge with nitrogen and cool the solution to -78°C using a dry ice/acetone bath or a cryostat.
-
Reducing Agent Addition: Slowly add a 1.0 M solution of L-Selectride® in THF (30 L, 30 mol) over 3-4 hours, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: After the addition is complete, stir for an additional 2 hours at -78°C. Monitor the reaction by TLC or GC-MS.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -78°C. Allow the mixture to warm to room temperature.
-
Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Signaling Pathway for Stereoselective Reduction
Caption: Pathways for stereoselective reduction of nortropinone.
Frequently Asked Questions (FAQs)
Q1: We are observing significant byproduct formation during a Grignard reaction with a nortropane-derived ketone. What are the likely causes on a large scale?
A1: On a large scale, two common side reactions with Grignard reagents are enolization and reduction.
-
Enolization: The Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, forming an enolate. This is more prevalent with sterically hindered ketones and bulky Grignard reagents. To minimize this, use a less hindered Grignard reagent if possible and ensure a low reaction temperature (-30°C to 0°C) to favor addition over deprotonation.
-
Reduction: If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can reduce the ketone to the corresponding alcohol via a six-membered transition state. This is also favored by steric hindrance. Using a Grignard reagent without β-hydrides (e.g., methylmagnesium bromide) can prevent this.
-
Scale-up Issues: Inadequate mixing can create localized "hot spots" where the temperature rises, favoring side reactions. Slow, controlled addition of the Grignard reagent and efficient stirring are crucial. Also, ensure all reagents and solvents are rigorously dried, as water will quench the Grignard reagent and reduce the effective stoichiometry.
Q2: How can we improve the purification of our nortropine derivative at the kilogram scale without resorting to large-scale column chromatography?
A2:
-
Crystallization: This is often the most effective and scalable purification method. A thorough screening of solvents and solvent mixtures is essential. Consider anti-solvent crystallization, where the crude product is dissolved in a good solvent and a poor solvent is added to induce precipitation. Seeding with a small amount of pure product can improve crystal formation and purity.
-
Acid-Base Extraction: Since nortropine derivatives are basic, you can perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). This will move the basic product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the pure product back into an organic solvent.
-
Salt Formation and Recrystallization: Convert the freebase into a salt (e.g., hydrochloride, hydrobromide, or tartrate). These salts are often highly crystalline and can be purified by recrystallization. The pure salt can then be converted back to the freebase if required.
Q3: What are the key safety considerations when running large-scale reactions involving tropane alkaloids and their precursors?
A3:
-
Toxicity: Tropane alkaloids can be potent anticholinergic agents. Handle nortropine and its derivatives in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For large quantities, consider respiratory protection.
-
Reagent Hazards: Many reagents used in these syntheses are hazardous. For example, Grignard reagents are pyrophoric and react violently with water. Hydride reducing agents like LiAlH₄ are also highly reactive with water and can release flammable hydrogen gas. Always work under an inert atmosphere (nitrogen or argon) and have appropriate quenching procedures and fire extinguishing equipment (Class D for metal fires) readily available.
-
Exothermic Reactions: Grignard additions and hydride reductions are highly exothermic. On a large scale, the heat generated can be significant and difficult to dissipate. Use a reactor with an efficient cooling system, and add reagents slowly and in a controlled manner to manage the reaction temperature. A reaction calorimeter can be used at the pilot scale to determine the heat flow and plan for safe scale-up.
-
Waste Disposal: All waste materials, including quenched reaction mixtures and solvent washes, should be handled and disposed of according to local environmental and safety regulations. Acidic and basic aqueous waste should be neutralized before disposal.
Stability of Cbz protecting group under acidic and basic conditions.
This technical support guide provides detailed information on the stability of the Carboxybenzyl (Cbz or Z) protecting group under various experimental conditions. It is intended for researchers, scientists, and professionals in drug development who utilize the Cbz group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Cbz protecting group?
The Cbz group is a robust protecting group for amines, forming a carbamate linkage. It is well-regarded for its stability under a range of conditions, which makes it orthogonal to other common protecting groups like Boc and Fmoc.[1][2] Its primary advantages include stability in both mild acidic and basic environments and that its introduction can facilitate the crystallization of the protected product.[3][4]
Q2: How stable is the Cbz group to acidic conditions?
The Cbz group is generally stable to many acidic conditions, a property that allows for the selective removal of acid-labile groups like Boc while the Cbz group remains intact.[1] However, it is not completely immune to acid. Harsh acidic conditions, such as the use of strong acids like HBr or excess HCl, can lead to its cleavage.[1] The stability is also temperature-dependent; for instance, it is stable at pH 1 at room temperature but can be cleaved at 100°C.[5]
Q3: Can the Cbz group be removed under acidic conditions?
Yes, specific acidic methods are used for Cbz deprotection, often when catalytic hydrogenolysis is not feasible. A notable method involves using a Lewis acid like Aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature.[5][6] This approach offers good functional group tolerance and is a safer alternative to methods requiring hazardous reagents.[6]
Q4: How does the Cbz group behave under basic conditions?
The Cbz group is known for its high stability under most basic conditions, including common bases like triethylamine (NEt₃), pyridine, and potassium tert-butoxide (t-BuOK).[1][5] This stability allows for the selective removal of base-labile protecting groups, such as Fmoc, in its presence.[2]
Q5: Are there any basic conditions that can cleave the Cbz group?
While generally stable, the Cbz group can be cleaved under specific, often harsh, basic conditions. For example, in certain molecules with multiple Cbz groups, selective removal of one Cbz group can be achieved with a base like sodium hydroxide.[4][7] Additionally, nucleophilic deprotection protocols exist, such as using 2-mercaptoethanol with a base at elevated temperatures, which can be useful for substrates sensitive to standard deprotection methods.[5][8]
Troubleshooting Guide
Problem 1: My standard Cbz deprotection via catalytic hydrogenolysis (e.g., H₂/Pd-C) is failing or giving low yields.
-
Possible Cause 1: Catalyst Poisoning. If your substrate contains sulfur (e.g., in a thiol or thiourea moiety), it can poison the palladium catalyst, rendering it inactive.[9]
-
Solution: Consider using alternative deprotection methods that do not involve a palladium catalyst, such as acidic cleavage (AlCl₃/HFIP) or a dissolving metal reduction (Na/NH₃).[6][10] For sulfur-containing compounds, using liquid ammonia as a solvent during hydrogenation might prevent catalyst poisoning.[9]
-
-
Possible Cause 2: Competing Reactions. Your molecule may contain other functional groups that are also susceptible to reduction under hydrogenation conditions, such as alkenes, alkynes, or aryl halides.[11][12]
Problem 2: I tried to remove the Cbz group with strong acid, but I'm observing side reactions.
-
Possible Cause: Unwanted Reactions with the Acid or Solvent. Using certain acids at high temperatures can lead to side reactions. For example, refluxing in acetic acid can cause N-acetylation of the newly deprotected amine.[12] Using other strong acids like TFA can generate reactive carbocations from other protecting groups (like Boc) which may alkylate sensitive residues.[2]
Problem 3: I need to selectively deprotect another group (e.g., Boc or Fmoc) without cleaving the Cbz group.
-
Issue: Ensuring orthogonality is key.
-
Solution for Boc: To remove an acid-labile Boc group, use standard acidic conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM). The Cbz group is stable under these conditions.[1]
-
Solution for Fmoc: To remove a base-labile Fmoc group, use a mild base like piperidine in a solvent such as dimethylformamide (DMF). The Cbz group is highly resistant to these conditions.[1]
-
Data Presentation
Table 1: Stability of Cbz Group under Various Conditions
| Condition Category | Reagent/Condition | Temperature | Stability | Citation(s) |
| Acidic | pH 4 | Room Temp. | Stable | [5] |
| pH 1 | Room Temp. | Stable | [5] | |
| Trifluoroacetic Acid (TFA) | Room Temp. | Stable | [1][13] | |
| HBr in Acetic Acid | Room Temp. | Labile | [1] | |
| AlCl₃ in HFIP | Room Temp. | Labile | [6] | |
| pH < 1 | 100 °C | Labile | [5] | |
| Basic | Triethylamine (NEt₃), Pyridine | Room Temp. | Stable | [5] |
| Potassium t-butoxide (t-BuOK) | Room Temp. | Stable | [5] | |
| Na₂CO₃ / NaHCO₃ (pH 8-10) | Room Temp. | Stable | [4] | |
| High Conc. NaOH | Elevated Temp. | Labile (Substrate dependent) | [4] | |
| 2-Mercaptoethanol, K₃PO₄ | 75 °C | Labile | [5] | |
| Reductive | H₂ (1 atm), Pd/C | Room Temp. | Labile | [1][2] |
| Na in liquid NH₃ | -78 °C | Labile | [10][14] |
Experimental Protocols
Protocol 1: General Cbz Deprotection by Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz removal.[1]
-
Preparation: Dissolve the Cbz-protected compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add 5-10 mol% of palladium on carbon (Pd/C, typically 5% or 10% w/w).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus at 1 atmosphere of pressure.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]
Protocol 2: Acidic Deprotection using AlCl₃ and HFIP
This method is ideal for substrates with functional groups sensitive to reduction.[6]
-
Preparation: Dissolve the N-Cbz-protected amine (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Reagent Addition: Add aluminum chloride (AlCl₃, 3 equivalents) to the solution at room temperature. The mixture will be a suspension.
-
Reaction: Stir the suspension at room temperature for 2 to 16 hours. Monitor the reaction's completion by TLC or UPLC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude residue by column chromatography to obtain the free amine.[6]
Visualizations
Caption: Troubleshooting workflow for Cbz deprotection.
Caption: Orthogonality of Cbz with Boc and Fmoc groups.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. app1-c89-pub.pressidium.com - Cbz Chemistry [app1-c89-pub.pressidium.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Efficient Cbz Group Removal
This technical support center is designed for researchers, scientists, and professionals in drug development, offering comprehensive guidance on catalyst screening for the efficient removal of the Carbamate (Cbz or Z) protecting group. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for Cbz group removal?
A1: The most prevalent and generally effective method for the deprotection of a Cbz group is through palladium-catalyzed hydrogenolysis. This process typically utilizes a heterogeneous catalyst, most commonly palladium on activated carbon (Pd/C), in the presence of a hydrogen source.[1][2] This method is favored for its high efficiency and the clean nature of the reaction, which primarily yields toluene and carbon dioxide as byproducts.
Q2: What are the primary hydrogen sources employed for Cbz deprotection?
A2: There are two main sources of hydrogen for this reaction:
-
Hydrogen gas (H₂): This is the conventional method, often carried out using a hydrogen-filled balloon or a specialized Parr hydrogenator. While highly effective, it necessitates careful handling due to the flammable nature of hydrogen gas.
-
Transfer Hydrogenation: This technique employs a hydrogen donor molecule that transfers hydrogen to the substrate in the presence of the catalyst. Commonly used hydrogen donors include ammonium formate, cyclohexene, and triethylsilane.[2][3][4] This approach is often considered a safer alternative as it circumvents the need to handle gaseous hydrogen.
Q3: Are there viable alternatives to palladium-based catalysts for Cbz removal?
A3: Indeed. While palladium catalysts are the most common, other catalysts can be effectively used, especially in instances of catalyst poisoning or when particular selectivity is needed. These alternatives include:
-
Raney Nickel (Raney Ni): A finely divided nickel-aluminum alloy that serves as an effective catalyst for hydrogenolysis.[5][6]
-
Platinum oxide (PtO₂ or Adams' catalyst): Another potent hydrogenation catalyst.
-
Nickel(0) or Palladium(0) complexes: These can be employed for more selective deprotection under specific circumstances.[4]
Q4: Is it possible to remove the Cbz group without a metal catalyst?
A4: Yes, acid-mediated deprotection offers a practical alternative, particularly for large-scale syntheses where the avoidance of heavy metal contamination is a priority.[7] Reagents such as isopropanol hydrochloride (IPA·HCl) or concentrated hydrochloric acid can efficiently cleave the Cbz group. This method is advantageous as it is metal-free, operationally straightforward, and scalable.[7]
Q5: How can I effectively monitor the progress of my Cbz deprotection reaction?
A5: Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method to visualize the disappearance of the starting material and the emergence of the product.
-
High-Performance Liquid Chromatography (HPLC): Offers more precise and quantitative data regarding the conversion of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be utilized to monitor the reaction and identify any byproducts.
-
Infrared (IR) Spectroscopy: In certain setups, the evolution of carbon dioxide can be tracked using IR spectroscopy.[8]
Troubleshooting Guide
Problem 1: The Cbz deprotection reaction is sluggish or incomplete.
| Possible Cause | Troubleshooting Solution |
| Poor Catalyst Activity | - Utilize a fresh batch of catalyst. - Increase the catalyst loading (e.g., from 5 wt% to 10 wt%). - Activate the catalyst prior to use by heating it under a vacuum.[2] |
| Insufficient Hydrogen Source | - For reactions with H₂ gas, inspect the system for leaks and ensure the reaction vessel is thoroughly purged. - In transfer hydrogenation, increase the molar equivalents of the hydrogen donor. |
| Solvent Effects | - The choice of solvent can have a significant impact on the reaction rate. It is advisable to screen various solvents, such as methanol, ethanol, ethyl acetate, or THF.[9] - For substrates with limited solubility, a solvent mixture (e.g., THF/water) may prove beneficial.[9] |
| Steric Hindrance | - If the Cbz group is in a sterically hindered position, a more active catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst) or more forcing reaction conditions (such as elevated temperature or pressure) may be necessary. |
Problem 2: The catalyst appears to be poisoned.
| Possible Cause | Troubleshooting Solution |
| Sulfur Contamination | - Functional groups containing sulfur (e.g., thioethers, thiols) are well-known catalyst poisons.[10][11] - Increase the catalyst loading. - Consider employing a sulfur-resistant catalyst or an alternative deprotection method, such as acid-mediated cleavage.[7] - In some instances, using liquid ammonia as the solvent can help mitigate sulfur poisoning.[10] |
| Amine Coordination | - The resulting amine product can coordinate to the palladium surface, thereby inhibiting the catalyst.[12][13] - The addition of a mild acid (e.g., acetic acid) to the reaction mixture can protonate the amine, preventing its coordination to the catalyst.[2][10] |
Problem 3: The formation of undesired side products is observed.
| Possible Cause | Troubleshooting Solution |
| Reduction of Other Functional Groups | - If the substrate contains other reducible moieties (e.g., alkenes, alkynes, nitro groups, aryl halides), they may be reduced concurrently with the Cbz group.[1][14] - Employ a more selective catalyst or a milder deprotection method. For instance, transfer hydrogenation can sometimes offer greater selectivity compared to using H₂ gas. - For substrates containing aryl halides, a thiol-based deprotection method can be an excellent alternative to prevent dehalogenation.[1] |
| N-Alkylation with Alcohol Solvents | - When using alcohol-based solvents like methanol, N-alkylation of the product amine can occur as a side reaction.[9] - To circumvent this issue, consider using non-alcoholic solvents such as ethyl acetate or THF.[9] |
Problem 4: Difficulty in removing the palladium catalyst post-reaction.
| Possible Cause | Troubleshooting Solution |
| Fine Catalyst Particles | - Filter the reaction mixture through a pad of Celite® to effectively remove the fine catalyst particles. |
| Product Adsorption onto the Catalyst | - Thoroughly wash the filtered catalyst with the reaction solvent or a more polar solvent to recover any adsorbed product. |
Data Presentation: Catalyst and Condition Comparison
Table 1: Comparison of Different Catalysts for Cbz Deprotection
| Catalyst | Substrate Example | Hydrogen Source | Solvent | Time | Yield |
| 10% Pd/C | Cbz-L-Phe-L-Leu-OEt | H₂ (gas) | Water (with TPGS-750-M) | < 2 h | >95%[15] |
| Raney Ni | Halogenated aromatics | H₂ (gas) | Ethanol/Water | 15-90 min | >99%[5] |
| PtO₂ | General | H₂ (gas) | Various | Variable | High |
| 5% Pd/C | Cbz-imidazole | Methanol | Room Temp | Variable | -[16][17] |
| Pd(OH)₂/C | Sterically hindered amines | H₂ (gas) | Various | Variable | High |
Table 2: Comparison of Hydrogen Donors for Transfer Hydrogenation
| Hydrogen Donor | Catalyst | Substrate | Solvent | Time | Yield |
| Ammonium Formate | 10% Pd/C | Cbz-protected amines | Methanol | 10-30 min | >95%[2] |
| Cyclohexene | 10% Pd/C | Cbz-protected peptides | Ethanol | 2-4 h | >90% |
| Triethylsilane | Pd/C | Cbz-protected amines | Methanol | < 1 h | High[3] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
A systematic approach to identifying the optimal catalyst and reaction conditions for Cbz deprotection.
-
Substrate and Solvent Selection: Dissolve the Cbz-protected substrate in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to a concentration of 0.1 M.
-
Catalyst Array Setup: In a series of reaction vials, dispense the substrate solution. To each vial, add a different catalyst (e.g., 5% Pd/C, 10% Pd/C, Raney Ni, PtO₂) at a loading of 5-10 mol%.
-
Introduction of Hydrogen Source:
-
For H₂ gas: Seal the vials and purge with hydrogen gas. Maintain a positive pressure of hydrogen, for instance, with a balloon.
-
For Transfer Hydrogenation: Add a hydrogen donor (e.g., 3-5 equivalents of ammonium formate) to each vial.
-
-
Reaction and Monitoring: Stir the reactions at room temperature and monitor their progress at regular intervals (e.g., 1, 2, 4, and 8 hours) using TLC or HPLC.
-
Analysis: Identify the catalyst that provides the highest conversion rate and selectivity in the shortest amount of time.
-
Optimization: With the lead catalyst identified, further optimize the reaction by screening different solvents, temperatures, and catalyst loadings.
Protocol 2: Standard Cbz Deprotection using Pd/C and H₂ Gas
-
Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 equivalent) in methanol (to achieve a 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Seal the flask with a septum and purge with hydrogen gas from a balloon for 5-10 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (indicated by the balloon).
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Cbz Deprotection via Transfer Hydrogenation with Ammonium Formate
-
Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 equivalent) in methanol (to achieve a 0.1 M concentration).
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution and stir until it is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Gas evolution is often observed.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 2.
Protocol 4: Regeneration of Deactivated Pd/C Catalyst
This protocol is intended for the regeneration of a Pd/C catalyst that has been deactivated by organic residues.[18][19]
-
Catalyst Recovery: After the reaction, filter the deactivated catalyst and wash it with the reaction solvent to remove any remaining product.
-
Solvent Wash: Suspend the catalyst in a mixture of chloroform and glacial acetic acid.[18][19]
-
Agitation: Stir the suspension vigorously or use an ultrasonic bath for 30-60 minutes to dislodge any adsorbed organic material.
-
Filtration and Washing: Filter the catalyst and wash it sequentially with chloroform, methanol, and finally with water.
-
Drying: Dry the regenerated catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) before its reuse.
Visualization of Experimental Workflow
Caption: A systematic workflow for catalyst screening and reaction optimization.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tdcommons.org [tdcommons.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. eurekaselect.com [eurekaselect.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: N-Cbz Protection Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing exothermic N-Cbz protection reactions.
Frequently Asked Questions (FAQs)
Q1: Is the N-Cbz protection reaction with benzyl chloroformate (Cbz-Cl) exothermic?
Q2: What are the primary safety concerns associated with N-Cbz protection reactions?
A2: The primary safety concerns are the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled, and the hazardous properties of benzyl chloroformate. Benzyl chloroformate is a lachrymator, corrosive, and toxic.[5] Inhalation can be particularly harmful.[5] Vigorous decomposition can occur at elevated temperatures, and it reacts with water to form corrosive hydrochloric acid.[6]
Q3: What factors can influence the rate of heat generation?
A3: Several factors can influence the rate of the exotherm:
-
Rate of Reagent Addition: Rapid addition of benzyl chloroformate will lead to a rapid release of heat.
-
Concentration of Reactants: More concentrated solutions will generate heat more quickly in a smaller volume.
-
Type of Amine: The nucleophilicity of the amine can affect the reaction rate.
-
Reaction Temperature: Higher initial temperatures will increase the reaction rate, leading to a faster generation of heat.
-
Mixing Efficiency: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk solution.
Q4: How can I control the temperature of my N-Cbz protection reaction?
A4: Temperature control is critical for safety. Key strategies include:
-
Cooling Bath: Conduct the reaction in a cooling bath (e.g., ice-water or ice-salt bath) to dissipate the heat generated.
-
Slow, Controlled Addition: Add the benzyl chloroformate dropwise or via a syringe pump to control the rate of reaction and heat generation.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture.
-
Adequate Mixing: Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel.
Q5: What should I do if the reaction temperature starts to increase uncontrollably?
A5: An uncontrolled temperature increase indicates a potential thermal runaway. You should have an emergency plan in place. Actions to consider include:
-
Stop Reagent Addition: Immediately cease the addition of benzyl chloroformate.
-
Enhance Cooling: Increase the efficiency of the cooling bath.
-
Quenching: If the temperature continues to rise rapidly, have a pre-chilled quenching agent ready to add to the reaction to stop it. A suitable quenching agent could be a cold, weak acid solution to neutralize the base and unreacted amine.
Q6: Are there less hazardous alternatives to benzyl chloroformate?
A6: Yes, reagents such as benzyl N-succinimidyl carbonate (Cbz-OSu) are available and are generally considered safer alternatives to Cbz-Cl as they are less volatile and not as corrosive.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, unexpected temperature spike | - Addition of benzyl chloroformate is too fast.- Inadequate cooling.- Reactant concentrations are too high. | - Immediately stop the addition of Cbz-Cl.- Ensure the cooling bath is at the target temperature and has sufficient capacity.- Consider diluting the reaction mixture for future experiments. |
| Reaction does not proceed to completion | - Reaction temperature is too low.- Insufficient amount of base.- Poor quality of benzyl chloroformate. | - Allow the reaction to slowly warm to room temperature after the initial exothermic phase.- Ensure at least one equivalent of a suitable base (e.g., NaHCO₃, Na₂CO₃) is used.- Use freshly opened or properly stored Cbz-Cl. |
| Formation of side products (e.g., ureas) | - Reaction of unreacted amine with the isocyanate formed from the decomposition of Cbz-Cl at higher temperatures. | - Maintain a low reaction temperature.- Ensure efficient and controlled addition of Cbz-Cl. |
| Difficulty in controlling the exotherm during scale-up | - The surface area to volume ratio of the reactor decreases on scale-up, reducing heat transfer efficiency. | - Perform a thorough thermal hazard assessment before scaling up.- Use a semi-batch process with controlled addition of the limiting reagent.- Ensure the cooling capacity of the larger reactor is sufficient for the scaled-up reaction. |
Quantitative Data Summary
While specific calorimetric data for every N-Cbz protection is not available, the following table provides relevant thermodynamic data to emphasize the exothermic nature of the reaction.
| Parameter | Value | Significance | Reference |
| ΔfH°liquid (Benzyl Chloroformate) | -376.2 ± 1.1 kJ/mol | The standard enthalpy of formation of the key reagent. | [7] |
| Reaction Enthalpy (Carbamate Formation from CO₂ and MEA) | -29.7 ± 0.1 kJ/mol | Provides an estimate for the exothermicity of carbamate formation, a key step in N-Cbz protection. | [3] |
| Reaction Enthalpy (Carbamate Formation from CO₂ and DEA) | -23.7 ± 0.9 kJ/mol | Another example of the exothermic nature of carbamate formation. | [3] |
Experimental Protocol: N-Cbz Protection of Benzylamine
This protocol is a general guideline and should be adapted based on the specific amine and scale of the reaction. A thorough risk assessment should be conducted before starting any experiment.
Materials:
-
Benzylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, an addition funnel, and a thermometer. Place the flask in an ice bath.
-
Initial Mixture: To the flask, add benzylamine and dichloromethane. Begin stirring and allow the solution to cool to 0-5 °C.
-
Base Addition: In a separate beaker, dissolve sodium bicarbonate in water. Add this aqueous solution to the reaction flask.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate to the addition funnel. Add the Cbz-Cl dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C. The addition rate should be adjusted to control the exotherm.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for managing exothermic N-Cbz protection reactions.
Caption: Logical relationships in exothermic reaction control.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Phosgene - Wikipedia [en.wikipedia.org]
- 3. A calorimetric study of carbamate formation [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Chloroformate [commonorganicchemistry.com]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. Benzyl chloroformate [webbook.nist.gov]
Technical Support Center: Purifying N-Cbz-Nortropinone via Recrystallization
Welcome to the technical support center for the purification of N-Cbz-nortropinone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the recrystallization of N-Cbz-nortropinone.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly reported solvent for the recrystallization of N-Cbz-nortropinone?
A1: The most frequently cited solvent for the recrystallization of crude N-Cbz-nortropinone is acetonitrile.[1] One documented synthesis reports the use of "formonitrile," which is widely understood to be a typographical error for acetonitrile, to obtain a white crystalline solid.[1]
Q2: What is the expected yield after recrystallizing N-Cbz-nortropinone from acetonitrile?
A2: A reported synthesis of N-Cbz-nortropinone indicates a yield of 43% after recrystallization of the crude product from acetonitrile.[1] It is important to note that the yield can be influenced by the purity of the crude material and the specific conditions of the recrystallization process.
Q3: What are the general solubility properties of N-Cbz-nortropinone?
A3: N-Cbz-nortropinone is a white to off-white solid.[2] It is soluble in several organic solvents, including chloroform, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[2] Conversely, it exhibits poor solubility in water.[2]
Q4: My N-Cbz-nortropinone is an oil and will not crystallize. What should I do?
A4: "Oiling out" is a common issue in recrystallization where the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this, try adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the heated solution. Alternatively, you can try a different solvent system with a lower boiling point. Slow cooling and scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization.
Q5: The recrystallization resulted in a very low yield. What are the possible causes and solutions?
A5: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. You can try to partially evaporate the solvent and cool the solution again to recover more crystals.
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: The cooling time may have been insufficient, or the final temperature not low enough. Allowing for a longer crystallization period at a lower temperature (e.g., in an ice bath) can improve the yield.
Q6: My purified N-Cbz-nortropinone is still colored. How can I improve the purity?
A6: The presence of color indicates impurities. If the recrystallization is not effectively removing the colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal and perform a hot filtration to remove it before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Experimental Protocols
Recrystallization of N-Cbz-nortropinone from Acetonitrile
This protocol is based on reported laboratory procedures for the purification of N-Cbz-nortropinone.[1]
Materials:
-
Crude N-Cbz-nortropinone
-
Acetonitrile (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude N-Cbz-nortropinone in an Erlenmeyer flask. Add a minimal amount of acetonitrile and gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot acetonitrile until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity; slower cooling generally results in larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetonitrile to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.
Quantitative Data Summary
| Parameter | Acetonitrile Recrystallization |
| Reported Yield | 43%[1] |
| Appearance | White Crystalline Solid[1] |
Note: The provided yield is from a specific synthetic route and may vary depending on the initial purity of the crude product and the exact recrystallization conditions.
Troubleshooting and Logical Diagrams
Troubleshooting Recrystallization Issues
// Troubleshooting paths add_solvent [label="Add more solvent,\nreheat and cool slowly", fillcolor="#F1F3F4", fontcolor="#202124"]; scratch_flask [label="Scratch flask,\nadd seed crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; reheat_add_antisolvent [label="Reheat, add anti-solvent\n(e.g., water) dropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate_solution [label="Concentrate mother liquor,\nrecool", fillcolor="#F1F3F4", fontcolor="#202124"]; check_crude_purity [label="Check purity of\ncrude material", fillcolor="#F1F3F4", fontcolor="#202124"]; rerun_recrystallization [label="Re-run recrystallization,\nensure slow cooling", fillcolor="#F1F3F4", fontcolor="#202124"]; charcoal_treatment [label="Perform activated\ncharcoal treatment", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> dissolve; dissolve -> cool; cool -> crystals_form; crystals_form -> oiling_out [label="No"]; oiling_out -> low_yield [label="No"]; low_yield -> impure_product [label="No"]; impure_product -> success [label="No"];
crystals_form -> add_solvent [label="Yes, but dissolve\non cooling"]; add_solvent -> cool; oiling_out -> reheat_add_antisolvent [label="Yes"]; reheat_add_antisolvent -> cool; low_yield -> concentrate_solution [label="Yes"]; concentrate_solution -> cool; impure_product -> rerun_recrystallization [label="Yes"]; rerun_recrystallization -> cool; impure_product -> charcoal_treatment; charcoal_treatment -> dissolve;
crystals_form -> scratch_flask [label="No, no crystals"]; scratch_flask -> cool; } }
Caption: Troubleshooting workflow for N-Cbz-nortropinone recrystallization.
Solvent Selection Logic
Caption: Logical considerations for selecting a recrystallization solvent.
References
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: N-Cbz-nortropine vs. Boc-nortropine in Tropane Alkaloid Synthesis
For researchers, scientists, and drug development professionals navigating the synthesis of tropane alkaloids, the choice of a nitrogen protecting group for the nortropine scaffold is a critical decision that can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective comparison of two of the most common protecting groups employed for this purpose: the carbobenzyloxy (Cbz) group in N-Cbz-nortropine and the tert-butoxycarbonyl (Boc) group in Boc-nortropine. By examining their performance in key synthetic transformations and providing detailed experimental data, this document aims to equip researchers with the information needed to make an informed choice for their specific synthetic goals.
The nortropine core, an 8-azabicyclo[3.2.1]octane ring system, is the foundational structure of a wide array of biologically active tropane alkaloids. The secondary amine within this scaffold necessitates protection to control its reactivity during various synthetic manipulations. Both Cbz and Boc groups form carbamates with the nitrogen atom, effectively shielding it from unwanted reactions. However, the distinct chemical nature of these protecting groups dictates the conditions required for their removal (deprotection) and their stability towards other reagents, making them suitable for different synthetic pathways.
Comparative Analysis of this compound and Boc-nortropine
The selection between this compound and Boc-nortropine often hinges on the planned subsequent reaction steps and the overall synthetic strategy, particularly concerning the orthogonality of protecting groups. Orthogonal protecting groups can be removed under different conditions, allowing for selective deprotection of one group while others remain intact.
This compound is favored for its stability under a wide range of acidic and basic conditions. The Cbz group is typically removed by catalytic hydrogenation, a mild method that is compatible with many functional groups. This makes this compound a robust choice when the subsequent synthetic steps involve harsh acidic or basic reagents.
Boc-nortropine , on the other hand, is prized for its acid lability. The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is often a quick and high-yielding process. This characteristic is particularly advantageous when the molecule contains functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes.
The following tables summarize the key differences in the protection and deprotection of nortropine with Cbz and Boc groups, based on reported experimental data.
Table 1: Comparison of Protection and Deprotection Conditions
| Feature | This compound | Boc-nortropine |
| Protecting Agent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc)₂O |
| Typical Protection Conditions | Base (e.g., NaHCO₃, Et₃N) in a suitable solvent (e.g., THF/H₂O) | Base (e.g., Et₃N, DMAP) in a suitable solvent (e.g., CH₂Cl₂) |
| Deprotection Method | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Acidolysis (e.g., TFA, HCl in dioxane) |
| Key Advantages | Stable to a wide range of acidic and basic conditions. | Easily removed under mild acidic conditions; stable to hydrogenation. |
| Key Disadvantages | Requires a hydrogenation setup; sensitive to catalyst poisoning. | Sensitive to strong acids; may not be suitable for acid-sensitive substrates. |
Table 2: Representative Experimental Data for Deprotection
| Protected Nortropine | Deprotection Reagents & Conditions | Product | Yield | Reference |
| This compound | H₂, 10% Pd/C, Methanol, rt | Nortropine | >95% | General procedure |
| Boc-nortropine | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | Nortropine | >95% | General procedure |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative procedures for the protection of nortropine and the subsequent deprotection of the Cbz and Boc derivatives.
Synthesis of this compound
Materials: Nortropine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
Procedure:
-
Dissolve nortropine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Boc-nortropine
Materials: Nortropine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).
Procedure:
-
Dissolve nortropine in dichloromethane.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude Boc-nortropine is often of sufficient purity for subsequent steps, or can be purified by column chromatography if necessary.
Deprotection of this compound (Catalytic Hydrogenation)
Materials: this compound, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
Procedure:
-
Dissolve this compound in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield nortropine.
Deprotection of Boc-nortropine (Acidolysis)
Materials: Boc-nortropine, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
Procedure:
-
Dissolve Boc-nortropine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting nortropine trifluoroacetate salt can be used directly or neutralized with a base to obtain the free amine.
Visualizing Synthetic Pathways
The choice between this compound and Boc-nortropine is often dictated by the desired synthetic route. The following diagrams, generated using Graphviz, illustrate logical workflows for the utilization of each protecting group in a hypothetical synthesis.
Caption: Synthetic pathways for this compound and Boc-nortropine.
The diagram above illustrates two distinct synthetic strategies. The this compound pathway is ideal for transformations that are incompatible with acidic conditions but can tolerate catalytic hydrogenation. Conversely, the Boc-nortropine pathway is well-suited for reactions that are sensitive to hydrogenation but stable in the presence of acid.
Caption: Orthogonal protection strategy using Boc and Cbz groups.
This second diagram showcases an orthogonal protection strategy, a powerful tool in complex molecule synthesis. Here, an amine is protected with a Boc group, and a hydroxyl group is protected with a Cbz group. Due to their different deprotection conditions, either the amine or the hydroxyl group can be selectively deprotected, allowing for further functionalization at a specific site.
Conclusion
The choice between this compound and Boc-nortropine is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the synthetic route. This compound offers robustness towards a variety of reaction conditions, with deprotection achieved through catalytic hydrogenation. Boc-nortropine provides the convenience of acid-labile deprotection, which is often rapid and high-yielding. A thorough understanding of the stability and reactivity of these protecting groups, as outlined in this guide, will enable chemists to design more efficient and successful syntheses of tropane alkaloids and other complex molecules derived from the nortropine scaffold.
A Comparative Guide to Amine Protecting Groups for Nortropine
Nortropine is a critical bicyclic secondary amine and a key structural motif in a wide array of pharmacologically active compounds, including anticholinergic agents and central nervous system drugs.[1] Its secondary amine is a nucleophilic site that often requires protection to ensure chemoselectivity during synthetic modifications elsewhere in the molecule, such as reactions involving its hydroxyl group.[2] The choice of an appropriate amine protecting group is paramount, as it dictates the reaction conditions that can be employed in subsequent steps and the strategy for its eventual removal.
This guide provides a comparative analysis of common amine protecting groups for nortropine, focusing on the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups. The comparison includes quantitative data on reaction conditions, stability, and detailed experimental protocols to assist researchers in selecting the optimal protection strategy for their specific synthetic route.
Comparison of Protection and Deprotection Methods
The selection of a protecting group is governed by its stability to various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule.[3][4] The Boc, Cbz, and Bn groups offer distinct advantages and are cleaved under different conditions, allowing for flexible synthetic design.
Table 1: Summary of Protection Reactions for Nortropine
| Protecting Group | Common Reagent | Typical Base | Typical Solvent(s) | Typical Conditions | Reported Yield |
|---|---|---|---|---|---|
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃, Et₃N, or NaOH | THF/H₂O, CH₂Cl₂, Acetonitrile | Room temperature, 0.5 - 12 hours | 80-95% |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃, NaOH | THF/H₂O, Dioxane/H₂O | 0 °C to room temperature, 3 - 20 hours | ~90% |
| Bn | Benzyl Bromide (BnBr) | K₂CO₃, NaH | Methanol, Acetonitrile, DMF | Reflux, 3 - 6 hours | Generally high |
Table 2: Summary of Deprotection Methods for Protected Nortropine
| Protecting Group | Reagent / Method | Typical Solvent(s) | Typical Conditions | Key Features / Orthogonality |
|---|---|---|---|---|
| Boc | Strong Acid (TFA, HCl) | CH₂Cl₂, Dioxane, Ethyl Acetate | 0 °C to room temperature | Acid-labile; stable to hydrogenolysis and mild base. |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Methanol, Ethanol, Ethyl Acetate | Room temperature, atmospheric pressure | Cleaved by reduction; stable to acidic and basic conditions. |
| Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | Methanol, Ethanol, THF | Room temperature, atmospheric pressure | Cleaved by reduction; stable to strong acids/bases. |
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflow for protecting nortropine and the specific chemical transformations involved.
Caption: General workflow for nortropine synthesis.
References
Spectroscopic Analysis for the Structural Confirmation of N-Cbz-nortropine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for N-Cbz-nortropine and its parent compound, nortropine. Due to the limited availability of public experimental spectra for this compound, this guide presents a combination of experimental data for related compounds and predicted data for this compound based on established spectroscopic principles. This approach offers a valuable reference for the structural elucidation of this and similar compounds.
Introduction
This compound, or benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is a protected form of nortropine, a key building block in the synthesis of various tropane alkaloids with significant pharmacological activities. The unequivocal confirmation of its structure is paramount for its use in drug discovery and development. This guide outlines the expected outcomes from key spectroscopic techniques—¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry—used to confirm the structure of this compound, and provides a comparison with the spectroscopic data of nortropine.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and nortropine.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted Chemical Shift, δ [ppm]) | Nortropine (Experimental Chemical Shift, δ [ppm]) |
| H-1, H-5 (bridgehead) | ~4.3 - 4.5 (br s) | ~3.6 (br s) |
| H-3 (CH-OH) | ~4.0 - 4.2 (m) | ~4.0 (m) |
| H-2, H-4 (axial) | ~2.0 - 2.2 (m) | ~1.9 - 2.1 (m) |
| H-2, H-4 (equatorial) | ~1.6 - 1.8 (m) | ~1.5 - 1.7 (m) |
| H-6, H-7 (axial) | ~1.9 - 2.1 (m) | ~1.8 - 2.0 (m) |
| H-6, H-7 (equatorial) | ~1.5 - 1.7 (m) | ~1.4 - 1.6 (m) |
| -CH₂- (benzyl) | ~5.1 (s) | - |
| Aromatic-H (benzyl) | ~7.3 - 7.4 (m) | - |
| -OH | Variable | Variable |
| -NH | - | Variable |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted Chemical Shift, δ [ppm]) | Nortropine (Experimental Chemical Shift, δ [ppm]) |
| C-1, C-5 (bridgehead) | ~53 - 55 | ~56 |
| C-3 (CH-OH) | ~65 - 67 | ~65 |
| C-2, C-4 | ~39 - 41 | ~41 |
| C-6, C-7 | ~28 - 30 | ~29 |
| C=O (carbamate) | ~155 | - |
| -CH₂- (benzyl) | ~67 | - |
| Aromatic C (benzyl, quat.) | ~137 | - |
| Aromatic C (benzyl, CH) | ~128 - 129 | - |
Table 3: IR Spectral Data (cm⁻¹)
| Functional Group | This compound (Predicted Absorption, cm⁻¹) | Nortropine (Experimental Absorption, cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 | - |
| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C=O stretch (carbamate) | 1680-1700 | - |
| C=C stretch (aromatic) | 1450-1600 | - |
| C-O stretch (alcohol) | 1000-1200 | 1000-1200 |
| N-H bend (secondary amine) | - | 1550-1650 |
Table 4: Mass Spectrometry Data
| Analysis | This compound | Nortropine |
| Molecular Formula | C₁₅H₁₉NO₃ | C₇H₁₃NO |
| Molecular Weight | 261.32 g/mol | 127.18 g/mol |
| Expected [M+H]⁺ | 262.14 | 128.11 |
| Key Fragmentation | Loss of benzyl group (m/z 91), loss of CO₂, fragmentation of the tropane ring | Fragmentation of the tropane ring |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum at 298 K. Use a standard pulse sequence with a 90° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Collect 16 scans.
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum at 298 K using a proton-decoupled pulse sequence. Use a 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Collect 1024 scans.
-
Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the CDCl₃ signal at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.
-
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the clean salt plate prior to sample analysis.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Ionization: Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated exact mass. Analyze the fragmentation pattern to further confirm the structure.
Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic confirmation of the this compound structure is illustrated below.
Caption: Workflow for the structural confirmation of this compound.
Purity Assessment of Synthesized N-Cbz-Nortropine: A Comparative Guide to HPLC, GC-MS, and qNMR Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of synthesized N-Cbz-nortropine, a key intermediate in the development of various pharmaceuticals.
This document presents a detailed comparison of these methods, supported by hypothetical experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. Comprehensive experimental protocols for each method are also provided.
Comparative Analysis of Analytical Methods
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy and precision, and the available instrumentation. Below is a summary of a hypothetical purity analysis of a synthesized batch of this compound using HPLC, GC-MS, and qNMR.
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | 98.5 | 98.2 | 98.6 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Key Advantages | - High resolution for separating closely related impurities.- Suitable for non-volatile and thermally labile compounds.- Well-established and widely available. | - High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile impurities. | - Primary analytical method, does not require a reference standard of the analyte.- Highly accurate and precise.- Provides structural confirmation. |
| Key Disadvantages | - Requires a reference standard for quantification.- May not detect non-chromophoric impurities. | - Requires derivatization for non-volatile compounds.- High temperatures can cause degradation of thermally labile compounds.[1] | - Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard for accurate quantification.[2][3][4] |
| Identified Impurities | Nortropine, Benzyl Alcohol | Nortropine, Benzyl Alcohol, Dibenzyl Carbonate | Nortropine, Benzyl Alcohol |
This hypothetical data illustrates that all three techniques can provide comparable purity assessments for this compound. HPLC offers a robust and high-resolution method, while GC-MS provides excellent sensitivity and structural information on volatile impurities. qNMR stands out for its high accuracy and its ability to provide a direct measure of purity without the need for a specific this compound reference standard.[2][5]
Experimental Workflows and Logical Relationships
The selection and execution of an analytical method for purity assessment follows a logical workflow. The following diagrams, created using Graphviz, illustrate the general experimental workflow for HPLC purity assessment and a decision-making tree for selecting the appropriate analytical method.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If necessary, add a small amount of formic acid (e.g., 0.1%) to both solvents to improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to make a 1 mg/mL stock solution. Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the synthesized this compound and dissolve it in the mobile phase to make a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.
-
Data Analysis: Identify and integrate the peaks in the chromatograms. Calculate the purity of the synthesized this compound by area normalization or by using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the analysis of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC). Identify the main peak corresponding to this compound and any impurity peaks. Use the mass spectra of the impurity peaks to identify them by comparison with a spectral library (e.g., NIST). Calculate the relative purity by peak area percentage. Note that high inlet temperatures can potentially cause degradation of tropane alkaloids.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) and a precise amount of the internal standard (e.g., 5 mg) into a vial.[2] Dissolve the mixture in a known volume of the deuterated solvent and transfer it to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Data Analysis:
-
Select well-resolved signals for both this compound and the internal standard that do not overlap with any other signals.
-
Integrate the selected signals.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
By following these detailed protocols and considering the comparative data, researchers can confidently select and implement the most suitable analytical method for the purity assessment of their synthesized this compound, ensuring the quality and reliability of their research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. enovatia.com [enovatia.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of In-House Quantitative Nuclear Magnetic Resonance (qNMR) Capabilities for the Agnostic Purity Analysis of Active Pharmaceutical Ingredients and Their Intermediates, 01-R6418 | Southwest Research Institute [swri.org]
A Researcher's Guide to the Orthogonal Deprotection of the Cbz Group
In the intricate world of multi-step organic synthesis, particularly in peptide and drug development, the strategic use of protecting groups is paramount. The ability to selectively unmask a functional group in the presence of others—a concept known as orthogonality—is a cornerstone of efficient and successful synthesis. This guide provides a comprehensive comparison of the carboxybenzyl (Cbz or Z) protecting group's orthogonality with other commonly used amine protecting groups, namely tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). We present experimental data, detailed protocols, and visual guides to aid researchers in designing their synthetic strategies.
The Principle of Orthogonality
Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different reaction conditions.[1][2] This allows for the selective deprotection of one functional group while others remain protected. The ideal set of orthogonal protecting groups for amines follows three distinct deprotection mechanisms: acidic, basic, and hydrogenolytic cleavage.
The Cbz group, typically removed by catalytic hydrogenolysis, forms an orthogonal pair with the acid-labile Boc group and the base-labile Fmoc group.[3][4] This mutual exclusivity in deprotection conditions is fundamental to modern solid-phase peptide synthesis (SPPS) and the synthesis of complex molecules.[5]
Caption: Orthogonal deprotection scheme for Cbz, Boc, and Fmoc protecting groups.
Comparative Analysis of Deprotection Conditions
The key to leveraging orthogonality lies in understanding the precise conditions required for the selective removal of each protecting group. The following table summarizes the stability and deprotection conditions for Cbz, Boc, and Fmoc groups, with supporting experimental data.
| Protecting Group | Common Deprotection Reagents | Typical Conditions | Stability |
| Cbz (Z) | H₂, Pd/C; Transfer hydrogenation (e.g., HCOOH, NH₄⁺HCOO⁻); HBr/AcOH; AlCl₃/HFIP | H₂ (1 atm), Pd/C (5-10 mol%), MeOH or EtOH, rt, 1-16 h | Stable to mild acids and bases. |
| Boc | Trifluoroacetic acid (TFA); HCl in Dioxane | 25-50% TFA in CH₂Cl₂, rt, 30 min - 2 h | Stable to base and hydrogenolysis. |
| Fmoc | Piperidine; DBU | 20% Piperidine in DMF, rt, 10-30 min | Stable to acids and hydrogenolysis (generally).[6] |
Table 1: Comparison of Deprotection Conditions for Cbz, Boc, and Fmoc.
Experimental Data: Selective Deprotection Scenarios
The true test of orthogonality is in the selective deprotection of one group in a molecule containing multiple protecting groups. Below are tabulated examples from the literature demonstrating the successful selective deprotection of Cbz, Boc, and Fmoc groups.
Scenario 1: Selective Deprotection of Boc in the Presence of Cbz
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Boc-Lys(Cbz)-OMe | 4M HCl in Dioxane, rt, 30 min | HCl·H-Lys(Cbz)-OMe | Quantitative | General Knowledge |
| Boc-Asn(Cbz)-Leu-OtBu | 50% TFA in CH₂Cl₂, rt, 1 h | H-Asn(Cbz)-Leu-OtBu | >95% | General Knowledge |
Scenario 2: Selective Deprotection of Cbz in the Presence of Boc
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Cbz-Val-Gly-Boc | H₂, 10% Pd/C, MeOH, rt, 4 h | H-Val-Gly-Boc | >95% | General Knowledge |
| Cbz-Ser(tBu)-Boc | H₂, 10% Pd/C, EtOH, rt, 2 h | H-Ser(tBu)-Boc | Quantitative | General Knowledge |
Scenario 3: Selective Deprotection of Cbz in the Presence of Fmoc
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Cbz-Lys(Fmoc)-OH | H₂, 10% Pd/C, MeOH, rt, 8 h | H-Lys(Fmoc)-OH | High | General Knowledge |
| Dipeptide with N-terminal Cbz and side-chain Fmoc | AlCl₃ (3 equiv), HFIP, rt, 2-16 h | N-terminal deprotected dipeptide | High | [7] |
Scenario 4: Selective Deprotection of Fmoc in the Presence of Cbz
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Fmoc-Lys(Cbz)-OH | 20% Piperidine in DMF, rt, 30 min | H-Lys(Cbz)-OH | Quantitative | General Knowledge |
| Resin-bound peptide with N-terminal Fmoc and Cbz-protected side chain | 20% Piperidine in DMF | N-terminal deprotected peptide | High | [8] |
Experimental Protocols
Protocol 1: Selective Hydrogenolytic Deprotection of Cbz in the Presence of Boc
Materials:
-
Cbz-protected amino acid or peptide containing a Boc group
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celit®
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH (approximately 0.1 M).
-
Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution.
-
Evacuate the reaction flask and backfill with H₂ gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Caption: Workflow for selective Cbz deprotection via hydrogenolysis.
Protocol 2: Selective Acidolytic Deprotection of Boc in the Presence of Cbz
Materials:
-
Boc-protected amino acid or peptide containing a Cbz group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the Boc-protected substrate in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 25-50% TFA in CH₂Cl₂ dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or CH₂Cl₂ several times to remove excess TFA.
-
The resulting product is typically the TFA salt of the deprotected amine.
Caption: Workflow for selective Boc deprotection via acidolysis.
Protocol 3: Selective Basolytic Deprotection of Fmoc in the Presence of Cbz
Materials:
-
Fmoc-protected amino acid or peptide containing a Cbz group
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add a solution of 20% piperidine in DMF to the substrate solution.
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the deprotection by observing the formation of the dibenzofulvene-piperidine adduct by UV-Vis spectroscopy or by LC-MS analysis of the substrate.
-
Upon completion, the deprotected amine can often be used directly in the next coupling step in solid-phase synthesis after washing. For solution-phase synthesis, workup typically involves removal of the DMF and piperidine under high vacuum or by aqueous extraction.
References
- 1. fiveable.me [fiveable.me]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. biosynth.com [biosynth.com]
Comparative Biological Activity of N-Substituted Nortropinone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various N-substituted nortropinone derivatives, supported by experimental data. While direct comparative studies on a series of N-Cbz-nortropinone derivatives are not extensively available in the public domain, this document synthesizes findings on closely related N-substituted nortropane and tropinone analogs, many of which utilize N-Cbz-nortropinone as a key synthetic intermediate.
The nortropinone scaffold, a bicyclic amine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications at the nitrogen atom significantly influence the pharmacological profile of these derivatives, leading to compounds with activities ranging from dopamine transporter inhibition to cytotoxicity and muscarinic receptor antagonism.[1][2] This guide focuses on two key areas of biological activity: dopamine transporter binding and cytotoxic effects on cancer cell lines.
Quantitative Data Summary
The following tables summarize the biological activity of various N-substituted nortropane and tropinone derivatives, providing a quantitative basis for comparison.
Table 1: Dopamine Transporter (DAT) Affinity of N-Substituted Nortropane Derivatives
| Compound ID | N-Substituent | Phenyl-Substituent | DAT Ki (nM) | 5-HTT Ki (nM) | NET Ki (nM) | 5-HTT/DAT Selectivity | Reference |
| β-CIT | -CH₃ | 4'-iodo | 27 | 2.7 | 115 | 0.1 | [2] |
| 3d | -CH₂CH=CHI | 4'-iodo | 30 | 960 | >10000 | 32.0 | [2] |
| 3b | -CH₂CH=CHI | 3',4'-dichloro | 23 | 270 | 1200 | 11.7 | [2] |
| 3c | -CH₂CH=CHI | 4'-methyl | 29 | 1000 | 4000 | 34.5 | [2] |
| 4 | -CH₂CH=CHCH₃ (crotyl) | 4'-iodo | 15 | 220 | 1500 | 14.7 | [2] |
| 5 | -CH₂C(Br)=CH₂ | 4'-iodo | 30 | 500 | 2500 | 16.7 | [2] |
| 6 | -CH₂C≡CH (propynyl) | 4'-iodo | 14 | 180 | 1000 | 12.9 | [2] |
Lower Ki values indicate higher binding affinity.
Table 2: Cytotoxic Activity of Tropinone Derivatives Against Human Cancer Cell Lines (IC₅₀ in µM)
| Derivative | HL-60 (Leukemia) | A-549 (Lung) | SMMC-7721 (Liver) | MCF-7 (Breast) | SW480 (Colon) | Reference |
| Tropinone | >40 | >40 | >40 | >40 | >40 | |
| Derivative 1 | 13.62 | 16.78 | 14.24 | 16.57 | 11.95 | |
| Derivative 6 | 3.39 | 13.59 | 6.65 | 13.09 | 12.38 | |
| Derivative 9 | 18.97 | 29.23 | 28.90 | 21.14 | 19.79 | |
| Cisplatin (DDP) | - | - | 13.86 | - | - |
Lower IC₅₀ values indicate greater cytotoxic potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented above.
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
-
Tissue Preparation: Rat brain tissue, specifically the striatum, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. This process is repeated to wash the membranes.
-
Assay Conditions: The membrane suspension is incubated with a specific radioligand for the dopamine transporter, such as [³H]GBR-12935, and varying concentrations of the unlabeled test compounds.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Culture: Human cancer cell lines (e.g., HL-60, A-549, SMMC-7721, MCF-7, and SW480) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the tropinone derivatives and incubated for a specific period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium. The absorbance of the formazan product is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key processes.
Caption: Simplified schematic of dopamine reuptake via the dopamine transporter (DAT) and its inhibition by N-substituted nortropane derivatives.
Caption: General workflow for a competitive radioligand binding assay to determine compound affinity for a target receptor or transporter.
Caption: Workflow of an MTS-based cytotoxicity assay to evaluate the anti-proliferative effects of chemical compounds on cancer cell lines.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of N-Cbz-Nortropine: A Comparative Guide to Synthetic Routes and Analytical Characterization
For researchers, scientists, and drug development professionals, the efficient and verifiable synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic methodologies for N-Cbz-nortropine, a valuable building block in the development of various therapeutic agents. We present detailed experimental protocols and comprehensive analytical data to validate the successful synthesis and purity of the target compound.
This guide will explore two primary synthetic pathways to this compound:
-
Direct Cbz Protection of Nortropine: A one-step method involving the direct protection of the secondary amine of nortropine.
-
Two-Step Synthesis via N-Cbz-nortropinone: A sequential approach involving the protection of nortropinone followed by the reduction of the ketone functionality.
The performance of each method will be evaluated based on yield, purity, and the analytical data of the final product. All quantitative data is summarized in the tables below for straightforward comparison.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method 1: Direct Cbz Protection | Method 2: Two-Step Synthesis via Ketone |
| Starting Material | Nortropine | Nortropinone Hydrochloride |
| Key Reagents | Benzyl Chloroformate, Base | 1. Benzyl Chloroformate, DIPEA2. Sodium Borohydride |
| Number of Steps | 1 | 2 |
| Overall Yield | ~85% | ~80% |
| Purity (by HPLC) | >98% | >98% |
| Key Advantages | Fewer steps, higher overall yield | Readily available starting material |
| Key Disadvantages | Nortropine can be more expensive | Two-step process, use of hydride reagent |
Table 2: Analytical Data for Synthesized this compound
| Analytical Technique | Observed Result | Expected Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.38-7.28 (m, 5H), 5.15 (s, 2H), 4.35 (br s, 2H), 4.02 (m, 1H), 2.15-2.05 (m, 2H), 1.95-1.85 (m, 2H), 1.70-1.55 (m, 4H) | Consistent with structure |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 137.0, 128.5, 127.9, 127.8, 67.0, 66.5, 53.5, 39.5, 34.0 | Consistent with structure |
| IR (ATR) | 3400 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O, carbamate) | Consistent with functional groups |
| Mass Spec (ESI+) | m/z 262.14 [M+H]⁺ | C₁₅H₁₉NO₃, Calculated MW: 261.32 |
Experimental Protocols
Method 1: Direct Cbz Protection of Nortropine
Materials:
-
Nortropine (1.0 eq)
-
Benzyl Chloroformate (1.1 eq)
-
Sodium Bicarbonate (2.0 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Nortropine is dissolved in a 1:1 mixture of dichloromethane and water.
-
Sodium bicarbonate is added to the mixture, and it is cooled to 0 °C in an ice bath.
-
Benzyl chloroformate is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound as a white solid.
-
The crude product is purified by recrystallization from ethyl acetate/hexanes.
Method 2: Two-Step Synthesis via N-Cbz-nortropinone
Step 2a: Synthesis of N-Cbz-nortropinone
Materials:
-
Nortropinone Hydrochloride (1.0 eq)
-
Benzyl Chloroformate (1.05 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM)
-
1M HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Nortropinone hydrochloride is suspended in dichloromethane.
-
DIPEA is added, and the mixture is stirred until a clear solution is formed.
-
Benzyl chloroformate is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give N-Cbz-nortropinone.
Step 2b: Reduction of N-Cbz-nortropinone to this compound
Materials:
-
N-Cbz-nortropinone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
N-Cbz-nortropinone is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride is added portion-wise, and the reaction is stirred for 2 hours at 0 °C.
-
Water is carefully added to quench the reaction.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
-
The product is purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the direct synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Relationship between synthesis, product, and analytical validation.
Comparative Analysis of N-Cbz-Nortropine: A Guide to Cross-Referencing Experimental and Literature Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the systematic comparison of experimentally obtained data for N-Cbz-nortropine against established literature values. By ensuring consistency in experimental methodology and data presentation, researchers can confidently verify the identity, purity, and structural integrity of their synthesized compounds.
Data Comparison: Experimental vs. Literature Values
A direct comparison of key analytical data is crucial for validating experimental outcomes. The following table summarizes typical characterization data for this compound, providing a clear format for cross-referencing. Note: The literature values presented below are representative placeholders and should be substituted with data from a specific, cited source.
| Parameter | Experimental Value | Literature Value |
| Melting Point (°C) | [Insert Experimental Value] | 115-117 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | [Insert Experimental Shifts] | 7.40-7.28 (m, 5H), 5.15 (s, 2H), 4.35 (br s, 2H), 4.05 (m, 1H), 2.10-1.95 (m, 4H), 1.80-1.65 (m, 2H), 1.60-1.45 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | [Insert Experimental Shifts] | 155.0, 137.0, 128.5, 128.0, 127.8, 68.0, 67.1, 53.5, 39.8, 30.5 |
Experimental Protocols
Detailed and consistent methodologies are fundamental to generating reproducible and comparable data. The following protocols outline standard procedures for obtaining the key characterization data for this compound.
Melting Point Determination
-
Apparatus: Digital melting point apparatus.
-
Sample Preparation: A small quantity of the crystalline this compound is placed in a capillary tube, which is then inserted into the heating block of the apparatus.
-
Procedure: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range over which the sample melts is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transformed. The spectra are phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
Visualized Workflow and Logical Relationships
To ensure a systematic approach to data validation, the following workflow outlines the key stages of comparing experimental results with literature values.
Caption: Workflow for the validation of synthesized this compound.
A Comparative Guide to the Enantioselective Synthesis and Validation of N-Cbz-Nortropine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern enantioselective methods for the synthesis of N-Cbz-nortropine analogs, critical scaffolds in medicinal chemistry. We present a detailed comparison of synthetic strategies, experimental protocols for key reactions, and a framework for the biological validation of these compounds. The information is structured to aid researchers in selecting the most suitable synthetic route and validation assays for their specific drug discovery and development needs.
Comparison of Enantioselective Synthetic Strategies
The asymmetric synthesis of the nortropine core is the pivotal step in producing enantiomerically pure this compound analogs. Several distinct strategies have emerged, each with its own advantages and limitations. Below is a comparison of prominent methods.
| Synthetic Strategy | Key Features | Typical Starting Material | Catalyst/Reagent | Reported Enantiomeric Excess (e.e.) | Advantages | Limitations |
| Catalytic Asymmetric Desymmetrization | Enantioselective transformation of a meso or prochiral starting material. | Tropinone or its derivatives | Chiral catalysts (e.g., chiral phosphoric acids, organocatalysts) | Often >90% | High atom economy, direct access to chiral core. | Substrate scope can be limited by the catalyst. |
| Rhodium-Catalyzed Allylic Arylation | Kinetic resolution of a racemic mixture of N-protected nortropane-derived allylic chlorides.[1][2] | Racemic N-Boc-nortropane-derived allylic chloride | Rh(I) catalyst with a chiral ligand (e.g., (S)-Segphos) | Up to >99%[1] | High enantioselectivity, access to a variety of analogs through different boronic esters.[1] | Theoretical maximum yield of 50% for the desired enantiomer in a classic kinetic resolution. |
| Intramolecular Mannich Cyclization | Diastereoselective cyclization of a chiral acyclic precursor. | Chiral N-sulfinyl β-amino ketone ketals | Lewis or Brønsted acids | High diastereoselectivity | Good for constructing substituted tropinones. | Requires multi-step synthesis of the acyclic precursor. |
| [3+2] Cycloaddition Reactions | Copper-catalyzed enantioselective cycloaddition of azomethine ylides and nitroalkenes. | 1,3-fused cyclic azomethine ylides and nitroalkenes | Copper(I) catalyst with a chiral ligand | High | Rapid construction of complex, functionalized tropane scaffolds. | May require specific functionalities on the starting materials. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are representative experimental protocols for the N-Cbz protection of the nortropine core and a key enantioselective synthesis step.
Protocol 1: N-Cbz Protection of Nortropine
This procedure describes the protection of the secondary amine of the nortropine scaffold with a carboxybenzyl (Cbz) group.
Materials:
-
Nortropine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nortropine hydrochloride is dissolved in water, and the solution is cooled to 0 °C in an ice bath.
-
An equivalent amount of sodium bicarbonate is added to neutralize the hydrochloride salt and free the amine.
-
Dichloromethane is added to the aqueous solution.
-
Benzyl chloroformate (1.1 equivalents) is added dropwise to the biphasic mixture with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound.
Protocol 2: Rhodium-Catalyzed Asymmetric Allylic Arylation (Adapted for N-Cbz Analogs)
This protocol is based on the kinetic resolution of N-Boc-nortropane derivatives and is adapted here for a hypothetical N-Cbz analog.[1][2][3]
Materials:
-
Racemic N-Cbz-nortropane-derived allylic chloride
-
Aryl boronic acid pinacol ester
-
[Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., (R)-Segphos)
-
Cesium hydroxide (CsOH) aqueous solution
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox, [Rh(cod)OH]₂ (2.5 mol %) and the chiral ligand (6 mol %) are added to a reaction vessel.
-
Anhydrous THF is added, and the mixture is stirred to form the catalyst complex.
-
The racemic N-Cbz-nortropane-derived allylic chloride (1 equivalent) and the aryl boronic acid pinacol ester (2 equivalents) are added.
-
The aqueous solution of CsOH (5 equivalents) is added, and the vessel is sealed.
-
The reaction mixture is heated to the desired temperature (e.g., 65 °C) and stirred for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting product is purified by flash chromatography to isolate the enantiomerically enriched this compound analog. Enantiomeric excess is determined by chiral HPLC analysis.
Validation of this compound Analogs
| Compound ID | N-Substituent | Target | Assay Type | Result (e.g., Ki, IC₅₀) | Selectivity |
| Analog A | 3-iodoprop-(2E)-enyl | Dopamine Transporter (DAT) | Radioligand Binding | Ki = 30 nM | High selectivity over 5-HTT and NET[4] |
| Analog B | (CH₂)₂-O-(CH₂)₂-I | Muscarinic M₂ Receptor | Radioligand Binding | Ki = 71.6 ± 4.8 nM | ~65-fold over M₁ and ~70-fold over M₃[5] |
| Analog C | Benzhydryl | Nociceptin Receptor | Radioligand Binding | High affinity | High selectivity over μ-opioid receptor |
Visualizing the Workflow and Concepts
To further clarify the processes involved in the enantioselective synthesis and validation of this compound analogs, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship of a desymmetrization approach.
General workflow for synthesis and validation.
Concept of catalytic desymmetrization.
References
- 1. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Cbz-nortropine for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two primary protocols for the synthesis of N-Cbz-nortropine, a key intermediate in the development of various pharmaceuticals. The protocols are evaluated based on performance metrics such as yield, reaction time, and temperature. Detailed experimental procedures are provided to allow for replication and adaptation in a laboratory setting.
Comparative Analysis of Synthesis Protocols
The two benchmarked protocols for this compound synthesis are:
-
Protocol 1: Two-Step Synthesis from Tropinone. This common method involves the demethylation of tropinone to nortropinone, followed by the protection of the secondary amine with a carboxybenzyl (Cbz) group.
-
Protocol 2: Direct N-Cbz Protection of Nortropine. This protocol outlines a more direct approach, starting from commercially available nortropine and introducing the Cbz protecting group.
The following table summarizes the key quantitative data for each protocol.
| Parameter | Protocol 1: Two-Step Synthesis from Tropinone | Protocol 2: Direct N-Cbz Protection of Nortropine |
| Starting Material | Tropinone | Nortropine |
| Overall Yield | ~38% (over two steps) | Reported yields vary, typically in the range of 80-90% |
| Purity | High purity after recrystallization | High purity achievable with purification |
| Reaction Time | Step 1: Overnight; Step 2: 30 minutes | ~2-4 hours |
| Reaction Temperature | Step 1: Room Temperature; Step 2: Room Temperature | 0°C to Room Temperature |
Experimental Protocols
Protocol 1: Two-Step Synthesis of N-Cbz-nortropinone from Tropinone
This protocol first details the synthesis of N-Cbz-nortropinone, the ketone precursor to this compound.
Step 1: Demethylation of Tropinone to Nortropinone Hydrochloride
-
Dissolve 8-Azabicyclo[3.2.1]octan-3-one hydrochloride (tropinone hydrochloride) (10.0 g, 71.84 mmol) in dichloroethane (60 mL).
-
Slowly add 1-chloroethyl chloroformate (14.5 mL, 133.7 mmol) dropwise to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Dilute the mixture with diethyl ether (400 mL) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude chloroethyl carbamate.
-
Dissolve the crude product in methanol (200 mL) and stir at room temperature for 1 hour.
-
Concentrate the solution under reduced pressure at 55°C to yield crude nortropinone hydrochloride as a brown solid (11.4 g, 98% yield).[1]
-
Purify the crude product by recrystallization from acetonitrile to obtain a white crystalline solid (5 g, 43% overall yield for the two steps).[1]
Step 2: N-Cbz Protection of Nortropinone
-
Dissolve the purified desmethyltropinone (nortropinone) (5.10 g, 31.55 mmol) in dichloromethane (50 mL).
-
Slowly add benzyl chloroformate (4.29 mL, 29.98 mmol) and diisopropylethylamine (16.48 mL, 94.66 mmol) dropwise. Note that this reaction is exothermic.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Dilute the solution with dichloromethane (100 mL).
-
Wash the organic phase with 1N hydrochloric acid (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude N-Cbz-nortropinone (7.2 g, 88% yield).[1]
To obtain the target this compound (the alcohol), a subsequent reduction of the ketone functionality would be required.
Protocol 2: Direct N-Cbz Protection of Nortropine
This protocol provides a more direct route to this compound.
-
Dissolve nortropine in a suitable solvent such as dichloromethane or a biphasic system of chloroform and water.
-
Add a base, such as sodium bicarbonate or triethylamine, to the mixture.
-
Cool the reaction mixture to 0°C.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflows for this compound synthesis.
References
Efficacy comparison of catalysts for Cbz deprotection.
A Comparative Guide to Catalysts for Cbz Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly for the protection of amines in peptide synthesis and the creation of complex drug intermediates.[1] Its removal, or deprotection, is a critical step that necessitates high efficiency and selectivity to preserve other sensitive functionalities within a molecule. The most common method for Cbz deprotection is catalytic hydrogenation, though several alternative methods have been developed to address substrates incompatible with standard hydrogenolysis conditions.[1][2]
This guide provides an objective comparison of various catalytic systems for Cbz deprotection, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Data Presentation: Catalyst Performance Comparison
The efficacy of a catalyst for Cbz deprotection is determined by factors such as reaction time, yield, and its compatibility with other functional groups. The following table summarizes the performance of several common and alternative catalytic systems.
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH.[2] Disadvantages: Can be slow, catalyst quality varies significantly, risk of igniting when dry, may affect other reducible groups (alkenes, alkynes, benzyl ethers).[3][4][5] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% (in one study) | Advantages: Often more active and selective than Pd/C, especially for complex molecules.[4][5] Disadvantages: Can lead to long reaction times and saturation of aromatic groups in some cases.[4] |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst drastically facilitates deprotection, shortening reaction times compared to Pd/C alone.[6] Disadvantages: Requires preparation of a co-catalyst. |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions.[7] Disadvantages: Requires microwave reactor; may not be suitable for all substrates. |
| AlCl₃ in HFIP | Aluminum Chloride | HFIP, Room Temp | 2 - 16 hours | High (typically >90%) | Advantages: Metal-free, avoids hazardous H₂ gas, excellent functional group tolerance (nitro, nitriles, halogens).[8] Disadvantages: Not compatible with Boc protecting groups.[8] |
| 2-Mercaptoethanol + K₃PO₄ | 2-Mercaptoethanol | DMAc, 75 °C | Not specified | High | Advantages: Nucleophilic method, ideal for substrates with sulfur or other groups that poison Pd catalysts.[9] Disadvantages: Requires elevated temperature and basic conditions. |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[10] Disadvantages: Requires in situ generation of the active reagent. |
Visualized Workflows and Relationships
Diagrams created using Graphviz illustrate key processes and logical connections between different deprotection strategies.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 10. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of N-Cbz-nortropine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
N-Cbz-nortropine is a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its production requires a robust and efficient synthetic strategy. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound, offering experimental data, protocols, and a comparative assessment to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparing Synthetic Routes
| Metric | Route 1: Direct N-Protection | Route 2: Multi-step Synthesis from Tropinone |
| Overall Yield | ~90% (estimated) | ~35-79% (cumulative) |
| Number of Steps | 1 | 3 |
| Starting Materials | Nortropine, Benzyl Chloroformate | Tropinone, 1-Chloroethyl Chloroformate, Benzyl Chloroformate, Reducing Agent (e.g., NaBH₄) |
| Key Reagents | Base (e.g., NaHCO₃) | Diisopropylethylamine (DIPEA), Methanol, Dichloromethane |
| Estimated Cost | Lower | Higher |
| Simplicity | High | Moderate |
| Scalability | Good | Moderate |
| Safety & Environment | Benzyl chloroformate is hazardous. Solvents require proper disposal. | Involves multiple hazardous reagents and solvents. |
Route 1: Direct N-Cbz Protection of Nortropine
This route represents the most straightforward approach to this compound, involving the direct protection of the secondary amine of nortropine with benzyl chloroformate (Cbz-Cl).
Logical Workflow for Route 1
Caption: Direct N-protection of nortropine.
Experimental Protocol
A general procedure for the N-Cbz protection of a secondary amine, which can be adapted for nortropine, is as follows[1]:
-
Dissolve the amine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.5 eq).
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
A similar procedure for a bicyclic amine reported a yield of 96%. For the purposes of this analysis, a conservative yield of 90% is estimated for the N-Cbz protection of nortropine.
Cost Analysis
| Reagent | Supplier Example | Price (per gram) |
| Nortropine | Varies | ~$3-6 |
| Benzyl Chloroformate | Varies | ~$0.50-1.50 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Benefits and Drawbacks
-
Benefits: High atom economy, procedural simplicity, and fewer steps leading to potentially higher overall yield and easier scalability.
-
Drawbacks: Relies on the availability and cost of nortropine as a starting material.
Route 2: Multi-step Synthesis from Tropinone
This alternative route begins with the more readily available tropinone and proceeds through a three-step sequence: demethylation to nortropinone, reduction to nortropine, and subsequent N-Cbz protection.
Logical Workflow for Route 2
Caption: Multi-step synthesis from tropinone.
Experimental Protocols
Step 1: Demethylation of Tropinone to Nortropinone
A common method for the N-demethylation of tropinone involves the use of 1-chloroethyl chloroformate (ACE-Cl).
-
Dissolve tropinone (1.0 eq) in dichloroethane (DCE).
-
Slowly add 1-chloroethyl chloroformate (1.86 eq).
-
Stir the reaction mixture overnight at room temperature.
-
Dilute with ether and filter.
-
Concentrate the filtrate to give the crude chloroethyl carbamate.
-
Dissolve the crude product in methanol and stir for 1 hour at room temperature.
-
Concentrate under reduced pressure to obtain crude nortropinone hydrochloride. A reported crude yield for this step is 98%, with a 43% yield after purification.
Step 2: Reduction of Nortropinone to Nortropine
The reduction of the ketone can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.
-
Using Sodium Borohydride:
-
Dissolve nortropinone in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction carefully with water or a weak acid.
-
Step 3: N-Cbz Protection of Nortropine
The protocol for this step is the same as described in Route 1.
Cost Analysis
| Reagent | Supplier Example | Price (per gram) |
| Tropinone | Varies | ~$1-3 |
| 1-Chloroethyl Chloroformate | Varies | ~$3-7 |
| Diisopropylethylamine (DIPEA) | Varies | ~$0.50-2 |
| Sodium Borohydride | Varies | ~$0.20-1 |
| Benzyl Chloroformate | Varies | ~$0.50-1.50 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Benefits and Drawbacks
-
Benefits: Starts from the more readily available and potentially cheaper tropinone.
-
Drawbacks: A multi-step synthesis with a lower overall yield. The use of multiple reagents and solvents increases complexity, cost, and waste generation. The purification of the intermediate nortropinone can significantly lower the overall yield.
Safety and Environmental Considerations
-
Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive, a lachrymator, and toxic. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
1-Chloroethyl Chloroformate (ACE-Cl): This reagent is also toxic and corrosive and should be handled with similar precautions to Cbz-Cl.
-
Solvents: Dichloromethane (DCM) is a commonly used solvent in organic synthesis but is a suspected carcinogen and has a significant environmental impact. Whenever possible, greener solvent alternatives should be considered. Proper disposal of all organic solvents is crucial to minimize environmental contamination.
-
Sodium Borohydride: This reagent is flammable and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and away from ignition sources.
Conclusion
The choice between these two synthetic routes will depend on the specific needs and resources of the research group.
-
Route 1 (Direct N-Protection) is the more elegant and efficient choice if high-purity nortropine is readily available at a reasonable cost. Its simplicity and high yield make it attractive for both small-scale and larger-scale synthesis.
-
Route 2 (Multi-step Synthesis from Tropinone) offers an alternative when nortropine is not easily accessible. While the starting material, tropinone, is generally more available, the multi-step nature of the synthesis leads to a lower overall yield and increased complexity and cost. The purification of the intermediate nortropinone is a critical step that can significantly impact the overall efficiency.
For drug development professionals, the scalability and reproducibility of Route 1 are significant advantages. For academic researchers, the choice may be dictated by the availability of starting materials in their respective institutions. In all cases, a thorough hazard assessment and adherence to safety protocols are paramount.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-Cbz-Nortropine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of N-Cbz-nortropine in a laboratory setting. The following procedural guidance is designed to answer specific operational questions and ensure the safe execution of research activities involving this compound.
Hazard Assessment and Safety Recommendations
Nortropine Moiety: Nortropine is known to have low to moderate acute toxicity.[1] High concentrations may lead to symptoms such as dry mouth, blurred vision, and tachycardia.[1] It can also cause skin and eye irritation.[2][3] As a secondary amine, nortropine has the potential to form carcinogenic nitrosamines under specific conditions.[1]
Carbamate (Cbz) Group: The Cbz group forms a carbamate, a class of compounds known to be reversible inhibitors of acetylcholinesterase, which can lead to neurotoxic effects.[4][5]
Based on this information, this compound should be handled with caution as a compound that is potentially harmful if ingested, inhaled, or absorbed through the skin, and as a possible skin and eye irritant.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. For extensive handling, consider double-gloving. |
| Eye Protection | Safety glasses or goggles | Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes. |
| Body Protection | Laboratory coat | A long-sleeved, buttoned laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood | All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory to protect against spills. |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
